1,2-Dithiolan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dithiolan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2/c4-3-1-5-6-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXRKIWFJYELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1,2-Dithiolan-4-ol from 1,3-Diols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,2-dithiolan-4-ol, a valuable heterocyclic compound, commencing from readily available 1,3-diols. While a direct, one-step conversion is not prominently documented, this paper outlines a robust, multi-step approach based on established chemical transformations. The methodologies detailed herein are collated from contemporary research in disulfide chemistry and are presented with a focus on practical application in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound from a generic 1,3-diol can be envisioned through a sequence of reactions involving the conversion of the diol to a more reactive intermediate, followed by the introduction of sulfur-containing functionalities and subsequent cyclization. A plausible and efficient route involves the transformation of the 1,3-diol to a 1,3-dihalide, followed by substitution with a thiolating agent to form a 1,3-dithioether, which is then oxidatively cyclized to the desired this compound. An alternative, more direct approach, inspired by recent advancements, involves the conversion to a 1,3-bis-tert-butyl thioether followed by a bromine-induced cyclization.
Caption: Proposed synthetic pathways for this compound from 1,3-diols.
Experimental Protocols
Route A: Dihalide and Dithiol Formation
This traditional route involves the activation of the hydroxyl groups followed by nucleophilic substitution and oxidation.
Step 1: Synthesis of 1,3-Dihalopropan-2-ol
The conversion of a 1,3-diol to a 1,3-dihalide can be achieved using various halogenating agents. The choice of reagent depends on the desired halide (e.g., PBr₃ for bromides, SOCl₂ for chlorides).
Experimental Protocol: Bromination of 1,3-Propanediol
-
To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.7 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dibromopropan-2-ol.
Step 2: Synthesis of 1,3-Dimercaptopropan-2-ol
The dihalide is then converted to a dithiol. A common method involves the use of thiourea followed by hydrolysis, or direct substitution with a protected thiol.
Experimental Protocol: Thiolation using Thiourea
-
Dissolve the 1,3-dibromopropan-2-ol (1.0 eq) in ethanol.
-
Add thiourea (2.2 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux for an additional 2 hours to hydrolyze the isothiouronium salt.
-
Cool the mixture, acidify with hydrochloric acid to pH ~1, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1,3-dimercaptopropan-2-ol.
Step 3: Oxidative Cyclization to this compound
The final step is the oxidation of the dithiol to form the cyclic disulfide. Mild oxidizing agents are preferred to avoid over-oxidation.
Experimental Protocol: Iodine-Mediated Cyclization
-
Dissolve the crude 1,3-dimercaptopropan-2-ol in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of iodine (1.1 eq) in the same solvent dropwise with vigorous stirring until a persistent yellow color is observed.
-
Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Route B: Bromine-Induced Cyclization of a 1,3-bis-tert-butyl Thioether
This modern approach offers a more direct route with potentially higher yields and milder conditions.[1][2]
Step 1: Synthesis of 1,3-bis(tert-butylthio)propan-2-ol
The 1,3-diol is first converted to a 1,3-bis-tert-butyl thioether.
Experimental Protocol
-
To a solution of the 1,3-diol (1.0 eq) in a suitable solvent, add tert-butanethiol (2.5 eq) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the acid with a mild base, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1,3-bis(tert-butylthio)propan-2-ol.
Step 2: Bromine-Induced Deprotection and Cyclization
The key step involves the reaction of the thioether with bromine in the presence of silica gel, which facilitates both the cleavage of the tert-butyl groups and the formation of the disulfide bond.[1][2]
Experimental Protocol [1]
-
Dissolve the 1,3-bis-tert-butyl thioether (1.0 eq) in dichloromethane (DCM).
-
Add hydrated silica gel to the solution.
-
Cool the mixture to 0 °C and add a solution of bromine (Br₂, 2.2 eq) in DCM dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter off the silica gel and wash with DCM.
-
Wash the combined filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the key transformations.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route A: Step 1: Bromination | 1,3-Propanediol | PBr₃ | Diethyl ether | 0 to RT | 12 | 70-80 |
| Route A: Step 2: Thiolation | 1,3-Dibromopropan-2-ol | Thiourea, NaOH | Ethanol | Reflux | 4 + 2 | 50-60 |
| Route A: Step 3: Cyclization | 1,3-Dimercaptopropan-2-ol | I₂ | Methanol | RT | 1 | 60-70 |
| Route B: Step 1: Thioetherification | 1,3-Propanediol | tert-Butanethiol, TFA | DCM | RT | 24 | 80-90 |
| Route B: Step 2: Bromine-Induced Cyclization [1] | 1,3-bis(tert-butylthio)propan-2-ol | Br₂, Hydrated Silica Gel | DCM | 0 to RT | < 1 | 70-80 |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,3-diols is a feasible endeavor through multi-step synthetic sequences. The modern approach utilizing a bromine-induced cyclization of a 1,3-bis-tert-butyl thioether appears to be a particularly promising and efficient strategy.[1][2] The protocols and data presented in this guide are intended to provide a solid foundation for researchers embarking on the synthesis of this and related 1,2-dithiolane structures. Careful optimization of reaction conditions for specific substrates is recommended to achieve maximal yields and purity.
References
An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dithiolan-4-ol
Abstract: This document provides a comprehensive technical overview of 1,2-Dithiolan-4-ol, a heterocyclic compound featuring a strained five-membered disulfide ring. The unique structural and electronic properties imparted by the 1,2-dithiolane moiety make it a significant scaffold in natural products and a target for synthetic chemistry and drug development. This guide details its chemical structure, physicochemical properties, spectroscopic signatures, and relevant synthetic protocols. Furthermore, it explores the chemical reactivity and biological context of the 1,2-dithiolane ring system, particularly in relation to the thioredoxin reductase pathway, providing valuable information for researchers, chemists, and professionals in drug discovery.
Introduction
The 1,2-dithiolane ring is a five-membered cyclic disulfide that is a key structural feature in a variety of biologically active natural products.[1] Unlike linear disulfides, which typically adopt a C-S-S-C dihedral angle of approximately 90°, the geometry of the five-membered ring forces this angle into a much more acute conformation, generally below 35°.[2] This geometric constraint induces significant ring strain, estimated to be at least 6.5 kcal/mol, which elongates the S–S bond to around 2.06 Å (compared to ~2.03 Å in linear disulfides) and enhances the molecule's reactivity.[2]
This inherent reactivity is central to the biological function of molecules like lipoic acid, an essential cofactor in aerobic metabolism, and asparagusic acid, found in asparagus.[1][3] this compound is a functionalized derivative of this important heterocyclic system, incorporating a hydroxyl group that provides a handle for further chemical modification. Understanding its fundamental properties is crucial for leveraging this scaffold in synthetic and medicinal chemistry.
Chemical Structure and Identification
This compound consists of a propane backbone where carbons 1 and 3 are replaced by sulfur atoms forming a disulfide bridge, and a hydroxyl group is attached to carbon 2 (numbered as position 4 in the heterocyclic ring).
Table 1: Compound Identification for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4] |
| CAS Number | 27550-66-9[2][4] |
| Molecular Formula | C₃H₆OS₂[4] |
| SMILES | C1C(CSS1)O[4] |
| InChI | InChI=1S/C3H6OS2/c4-3-1-5-6-2-3/h3-4H,1-2H2[4] |
| InChIKey | NDIXRKIWFJYELO-UHFFFAOYSA-N[2][4] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are dominated by its strained disulfide bond, which influences its electronic absorption, and the polar hydroxyl group.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value / Description |
|---|---|
| Molecular Weight | 122.21 g/mol [2][4] |
| UV-Vis (λmax) | 327 nm (for 4-hydroxy-1,2-dithiolane)[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands expected around 3300-3400 cm⁻¹ (O-H stretch), 2800-3000 cm⁻¹ (C-H stretch), and 1000-1100 cm⁻¹ (C-O stretch).[2] |
| Raman Spectroscopy | The S-S bond stretch is a key feature, observed at ~496 cm⁻¹ in substituted 4-hydroxy-1,2-dithiolanes. |
| Reactivity | The strained ring is susceptible to ring-opening reactions initiated by heat, light, or nucleophiles.[2] |
The electronic transition (S₀ → S₁) observed in the UV-Vis spectrum is highly sensitive to the C-S-S-C dihedral angle.[2] The strained geometry of the 1,2-dithiolane ring reduces this angle, leading to increased overlap of the sulfur non-bonding orbitals. This raises the energy of the HOMO, reduces the energy gap for electronic excitation, and results in a red-shifted maximum absorbance (λmax) compared to linear disulfides.[2] For 4-hydroxy-1,2-dithiolane, this λmax appears at 327 nm.[2]
Synthesis and Experimental Protocols
The synthesis of the 1,2-dithiolane ring can be approached through several strategies, typically involving the formation of a 1,3-dithiol followed by oxidative cyclization or, more recently, through one-step cyclization methods.
Experimental Protocol 1: General Synthesis from 1,3-Diols
A versatile and established route to 1,2-dithiolanes starts from 1,3-diols.[5] This two-step methodology first involves converting the hydroxyl groups into thiol functionalities, followed by an oxidative ring-closure to form the disulfide bond.
Methodology:
-
Dithiol Formation: A 1,3-diol precursor is refluxed with thiourea in concentrated hydrobromic acid.
-
This reaction converts the hydroxyl groups into isothiouronium salts.
-
Subsequent treatment with an aqueous base (e.g., NaOH) hydrolyzes the intermediate to yield the crude 1,3-dithiol.[5]
-
Oxidative Cyclization: The crude dithiol is not isolated due to its instability. It is dissolved in a suitable solvent (e.g., butanol) and subjected to oxidative cyclization.
-
This can be achieved by bubbling air through the solution or by using a mild oxidizing agent like iodine (I₂) or potassium permanganate (KMnO₄) to form the disulfide bridge, yielding the 1,2-dithiolane product.[2][5]
General synthetic workflow for 1,2-dithiolanes starting from 1,3-diols.
Experimental Protocol 2: One-Step Synthesis from 1,3-bis-tert-butyl Thioethers
A more modern and efficient one-step method has been developed for synthesizing functionalized 1,2-dithiolanes from stable 1,3-bis-tert-butyl thioether precursors.[6] This reaction proceeds rapidly under mild conditions.
Methodology:
-
Reactant Preparation: The 1,3-bis-tert-butyl thioether substrate (1.0 mmol) is dissolved in a solvent such as dichloromethane (DCM, 20 mL).
-
Hydrated silica gel is added to the mixture, as it has been shown to improve yields by scavenging reactive byproducts.[2]
-
Reaction Initiation: The mixture is stirred at room temperature, and a solution of bromine (Br₂, 2.2 equiv) in DCM is added dropwise.
-
Reaction Progression: The reaction is typically complete within minutes, monitored by TLC or GC-MS until full conversion of the starting material is observed.
-
Workup and Purification: Upon completion, the reaction is quenched, washed, and the organic layer is dried and concentrated. The final 1,2-dithiolane product is purified by flash column chromatography on silica gel.[6]
Proposed mechanism for the one-step synthesis of 1,2-dithiolanes.
Biological Relevance and Signaling Pathways
The 1,2-dithiolane ring is of significant interest in drug development due to its unique redox properties. One area of investigation has been its potential as an inhibitor of thioredoxin reductase (TrxR), an essential enzyme in maintaining cellular redox homeostasis.
The thioredoxin system, comprising NADPH, TrxR, and thioredoxin (Trx), is a key cellular antioxidant pathway. TrxR catalyzes the reduction of the active site disulfide in Trx, which then goes on to reduce oxidized proteins, thereby repairing oxidative damage and regulating various cellular processes. Overexpression of TrxR is often associated with cancer, making it an attractive therapeutic target.[7]
Studies on 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and its derivatives have revealed that the 1,2-dithiolane moiety by itself is not a potent or specific inhibitor of TrxR1.[7][8] However, when the dithiolane scaffold is combined with other functionalities, such as a Michael acceptor, the resulting molecules can exhibit significant inhibitory activity against TrxR1.[7] This suggests that the 1,2-dithiolane ring can serve as a valuable component in the design of more complex inhibitors that target the enzyme's active site.
Simplified catalytic cycle of the Thioredoxin system.
Conclusion
This compound is a structurally intriguing molecule whose chemistry is governed by the strained disulfide bond characteristic of the 1,2-dithiolane ring system. This strain enhances its reactivity and imparts unique spectroscopic properties. Efficient synthetic routes, including modern one-step methods, make this and related structures accessible for further research. While the dithiolane moiety alone may not be a specific inhibitor for key biological targets like TrxR, its utility as a scaffold for designing more complex, biologically active molecules is clear. This guide provides the foundational chemical, structural, and synthetic knowledge necessary for professionals engaged in chemical research and drug development to effectively utilize this versatile compound.
References
- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]
- 2. This compound | 27550-66-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of 1,2-Dithiolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, is a fascinating and biologically significant structural motif found in a diverse array of natural products. From essential metabolic cofactors to potent toxins and plant-derived compounds with intriguing physiological effects, the natural world has harnessed the unique chemical properties of this strained disulfide ring for various purposes. This technical guide provides an in-depth exploration of the natural occurrence of 1,2-dithiolane derivatives, focusing on their sources, biosynthesis, quantitative data, and the experimental methodologies used for their study. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of their biological context and analysis.
Prominent Naturally Occurring 1,2-Dithiolane Derivatives
The 1,2-dithiolane moiety is the core structure of several well-characterized natural products, each with distinct biological roles and sources.
Lipoic Acid: The Essential Cofactor
Alpha-lipoic acid, also known as thioctic acid, is arguably the most well-known 1,2-dithiolane derivative and is essential for aerobic metabolism.[1] It is synthesized by plants and animals, including humans, and functions as a covalently bound cofactor for several critical mitochondrial multienzyme complexes.[2] The naturally occurring form is the (R)-(+)-enantiomer.[1]
Biological Sources and Biosynthesis: Lipoic acid is found in a variety of foods, particularly in organ meats like kidney, heart, and liver, as well as in spinach, broccoli, and yeast extract.[1] However, the amount of lipoic acid in dietary sources is generally low.[1] For instance, the initial isolation and structural determination of lipoic acid required processing an estimated 10 tons of liver residue to yield a mere 30 mg of the compound.[1] In biological systems, lipoic acid is synthesized in the mitochondria from octanoic acid.[2]
Asparagusic Acid: The Pungent Precursor
Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound primarily found in asparagus (Asparagus officinalis).[3][4] It is the metabolic precursor to the volatile sulfur compounds that impart the characteristic odor to the urine of some individuals after consuming asparagus.[5][6] Biosynthetic studies have shown that asparagusic acid is derived from isobutyric acid.[4]
Biological Sources and Potential Roles: While its most famous attribute is its effect on urine odor, recent research suggests that asparagusic acid may possess other biological activities. It has been shown to inhibit the activation of the PI3K/Akt signaling pathway and exhibit a killing effect on Echinococcus multilocularis in vitro and in a murine model, suggesting potential therapeutic applications.[1][3]
Nereistoxin: A Marine Neurotoxin
Nereistoxin is a neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda. This 1,2-dithiolane derivative has served as the chemical template for the development of a class of synthetic insecticides.
Biological Source and Mechanism of Action: Found in a marine worm, nereistoxin exerts its toxic effect by blocking nicotinic acetylcholine receptors, leading to neuromuscular toxicity and, in high doses, respiratory failure.[7]
Other Natural 1,2-Dithiolane Derivatives
Beyond these prominent examples, the 1,2-dithiolane ring is present in other natural contexts. For instance, several alkyl-substituted 1,2-dithiolanes have been identified in the scent glands of skunks and related mammals.
Quantitative Data on Natural 1,2-Dithiolane Derivatives
The concentration of 1,2-dithiolane derivatives in their natural sources can vary significantly. The following table summarizes available quantitative data.
| 1,2-Dithiolane Derivative | Natural Source | Concentration | Reference(s) |
| Lipoic Acid (free) | Potatoes | 0.1 - 0.3 µg/g | [8][9] |
| Lipoic Acid (free) | Fine Peas | ~0.1 µg/g | [8][9] |
| Lipoic Acid (free) | Egg | ~4.2 µg/g | [8][9] |
| Nereistoxin | Postmortem human blood | 2.58 - 3.36 mg/L | [4] |
| Nereistoxin | Postmortem stomach content | 1479.7 mg/L | [4] |
Experimental Protocols
The isolation, identification, and quantification of 1,2-dithiolane derivatives from complex biological matrices require specific analytical techniques. Below are detailed methodologies for key experiments.
Extraction and HPLC Analysis of Free Alpha-Lipoic Acid in Foodstuffs
This protocol describes a method for the determination of free alpha-lipoic acid in various food matrices.[8]
1. Extraction:
-
Homogenize a representative sample of the foodstuff.
-
Extract a known weight of the homogenized sample with 0.5% glacial acetic acid in methanol by sonication.
-
Centrifuge the mixture and collect the supernatant.
2. HPLC Analysis:
-
Column: ACE 3-C-18 column.
-
Mobile Phase: Isocratic elution with acetonitrile/methanol/50mM potassium dihydrogen phosphate (pH 3, adjusted with phosphoric acid) in a ratio of 350/65/585 (v/v/v).
-
Flow Rate: 0.45 ml/min.
-
Detection: Coulometric Electrode Array Detector (CEAD) at potentials between +300 and +700 mV against palladium reference electrodes.
3. Confirmation by ESI-MS:
-
For qualitative confirmation, use LC-ESI-MS in negative ion mode.
-
Mobile Phase: 0.1% acetic acid in water/acetonitrile 55:45 (v/v) at a flow rate of 0.2 ml/min.
Solid-Phase Extraction and GC/MS Analysis of Nereistoxin in Biological Fluids
This protocol outlines a method for the determination of nereistoxin in biological fluids such as blood.[4]
1. Sample Preparation:
-
Acidify the biological fluid sample.
2. Solid-Phase Extraction (SPE):
-
Use a mixed-mode cationic exchange SPE cartridge.
-
Condition the cartridge with an appropriate solvent.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nereistoxin with a suitable elution solvent.
3. GC/MS Analysis:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column: A suitable capillary column for the separation of amines.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Quantification of Asparagusic Acid in Asparagus Tissue
This protocol provides a general approach for the extraction and analysis of asparagusic acid.
1. Extraction:
-
Homogenize fresh asparagus tissue.
-
Extract the homogenate with a polar solvent such as methanol or ethanol. Sonication can be used to improve extraction efficiency.
-
Filter or centrifuge the extract to remove solid debris.
2. Chromatographic Analysis (HPLC):
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where asparagusic acid absorbs (e.g., around 210 nm) or mass spectrometry for higher selectivity and sensitivity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams were created using the DOT language.
Conclusion
The 1,2-dithiolane ring is a versatile structural motif that nature has incorporated into a range of molecules with profound biological effects. From the indispensable role of lipoic acid in cellular metabolism to the neurotoxicity of nereistoxin and the emerging biological activities of asparagusic acid, these compounds offer a rich field of study for researchers in chemistry, biology, and medicine. The continued investigation into the natural occurrence, biosynthesis, and mechanism of action of 1,2-dithiolane derivatives holds promise for the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes. This guide provides a solid foundation for professionals in the field to build upon, offering both a comprehensive overview and detailed experimental insights into this fascinating class of natural products.
References
- 1. Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced analytical method of nereistoxin using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asparagusic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Proposed Reaction Mechanisms for 1,2-Dithiolane Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed reaction mechanisms for the formation of 1,2-dithiolanes, a critical five-membered heterocyclic motif of interest in various applications, including drug delivery, biosensors, and dynamic polymer synthesis. The unique reactivity of the 1,2-dithiolane ring, stemming from the geometric constraints on its disulfide bond, has driven the development of novel synthetic strategies. This document details the prevailing proposed mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols.
Proposed Reaction Mechanisms
The synthesis of 1,2-dithiolanes can be broadly categorized into two primary strategies: the classical two-step oxidation of 1,3-dithiols and a more recent, efficient one-step synthesis from protected dithiols.
Two-Step Synthesis via Oxidation of 1,3-Dithiols
The traditional and most common method for forming 1,2-dithiolanes involves a two-step process:
-
Formation of a 1,3-dithiol: This is typically achieved through the reduction of a suitable precursor or hydrolysis. However, this step can require harsh reaction conditions, which may not be compatible with sensitive functional groups and can lead to the formation of undesirable polymeric disulfides.[1][2]
-
Oxidative Cyclization: The resulting 1,3-dithiol is then oxidized to form the cyclic disulfide bond of the 1,2-dithiolane. Various oxidizing agents can be employed for this step. For instance, the parent 1,2-dithiolane can be synthesized by the oxidative cyclization of propane-1,3-dithiol using iodine.[3]
Figure 1: General workflow for the two-step synthesis of 1,2-dithiolanes.
One-Step Synthesis from 1,3-bis-tert-butyl Thioethers
To circumvent the limitations of the two-step method, a modular, one-step synthesis has been developed. This approach utilizes readily accessible 1,3-bis-tert-butyl thioethers and proceeds rapidly under mild conditions.[1][2] The proposed mechanism is a sulfonium-mediated ring-closure.[1]
The reaction is initiated by the attack of bromine on one of the sulfur atoms of the 1,3-bis-tert-butyl thioether, forming a sulfonium bromide intermediate (A ). This is followed by the elimination of isobutylene to generate an activated sulfenyl bromide (B ). Intramolecular cyclization of B then occurs, leading to the formation of a cyclic sulfonium intermediate (C ), which subsequently eliminates a second molecule of isobutylene to yield the final 1,2-dithiolane product. The isobutylene byproduct can either evaporate or react further with bromine and hydrogen bromide.[1]
Figure 2: Proposed mechanism for the one-step synthesis of 1,2-dithiolanes.
Radical-Mediated Copolymerization
A distinct mechanism is proposed for the photopolymerization of 1,2-dithiolanes with alkynes. This process is initiated by the formation of a thiyl radical from the 1,2-dithiolane. This radical then propagates across the triple bond of the alkyne, followed by a radical addition to a new 1,2-dithiolane molecule to continue the polymer chain.[4] An intramolecular radical disulfide scission can also occur, leading to the formation of a cyclic vinyl sulfide as a side product.[4]
Figure 3: Proposed mechanism for 1,2-dithiolane/alkyne copolymerization.
Quantitative Data
The one-step synthesis of diversely substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been reported with the following isolated yields.
| Entry | Substituent (R) | Product | Isolated Yield (%) |
| 1 | Phenyl | 4-hydroxy-4-phenyl-1,2-dithiolane | 75 |
| 2 | Isopropyl | 4-hydroxy-4-isopropyl-1,2-dithiolane | 68 |
| 3 | Methyl | 4-hydroxy-4-methyl-1,2-dithiolane | 65 |
| 4 | Hydrogen | 4-hydroxy-1,2-dithiolane | 55 |
Table adapted from data presented in the study by Beck et al.[1]
Experimental Protocols
General Procedure for the One-Step Synthesis of Hydroxy-Functional 1,2-Dithiolanes
This protocol is based on the work of Beck et al.[1]
Materials:
-
Appropriate 1,3-bis-tert-butyl thioether precursor
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,3-bis-tert-butyl thioether (1.0 equiv.) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add bromine (2.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dithiolane.
Figure 4: Experimental workflow for the one-step synthesis of 1,2-dithiolanes.
Synthesis of 1,2-Dithiolane Modified Peptide
This protocol is adapted from the work of White et al.[5]
A. Synthesis of the Dithiolane Precursor: 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid
-
Dissolve 1 g of 3-bromo-2-(bromomethyl)propionic acid in a minimal amount of 1 M NaOH (approx. 4 mL) in a round-bottom flask with stirring at 55 °C.
-
Seal the flask and place it under a nitrogen atmosphere.
-
Prepare a solution of 1.49 g of potassium thioacetate in 4 mL of deionized water and 3 mL of 2 M sulfuric acid to generate thioacetic acid in situ.
-
Add the thioacetic acid solution to the reaction flask and stir.
B. On-Resin Deprotection and Oxidation
-
Couple the synthesized 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid to the N-terminus of a resin-bound peptide using standard solid-phase peptide synthesis techniques.
-
Perform the deprotection of the thioacetate groups using ammonium hydroxide in a microwave reactor.
-
After the microwave reaction, wash the resin with DMF and methanol.
-
Add a solution of concentrated ammonium hydroxide in methanol (1:4) and shake overnight to promote intramolecular oxidation to the 1,2-dithiolane.
-
Wash the resin with methanol and DCM.
-
Cleave the peptide from the resin using a standard cleavage cocktail.
-
Purify the crude peptide by reverse-phase HPLC.
This guide provides a foundational understanding of the key proposed reaction mechanisms for 1,2-dithiolane formation. The development of more efficient and functional-group-tolerant synthetic methods continues to be an active area of research, driven by the expanding applications of this unique heterocyclic system.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]
- 4. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]
- 5. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ring Strain Calculations for 1,2-Dithiolane Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2-dithiolane moiety, a five-membered ring containing a disulfide bond, is a critical functional group in natural products like lipoic acid and asparagusic acid, and a valuable tool in drug delivery and polymer science. Its chemical behavior is dominated by the inherent ring strain, which arises from the geometric constraints of the cyclic structure. This high reactivity, particularly towards thiol-disulfide exchange, is a direct consequence of the strained disulfide bond. Understanding and quantifying this ring strain is paramount for predicting the stability, reactivity, and potential applications of 1,2-dithiolane-containing molecules. This guide provides a comprehensive overview of the theoretical underpinnings of ring strain in these compounds and details both the computational and experimental methodologies used for its quantification.
Theoretical Background: The Origins of Strain in 1,2-Dithiolanes
Ring strain is a form of potential energy that arises when the bond angles and conformations of a cyclic molecule deviate from their optimal, strain-free values.[1][2] In 1,2-dithiolanes, this strain is a combination of several factors:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.
-
Torsional Strain: Arises from eclipsed conformations of atoms on adjacent carbons.[1][2]
-
Disulfide Dihedral Angle Strain: This is the most significant contributor in 1,2-dithiolanes. Acyclic disulfides prefer a C-S-S-C dihedral angle of approximately 90° to minimize repulsion between the lone pairs on the sulfur atoms. However, the five-membered ring structure forces this angle to be much smaller, typically less than 35°.[3] This acute angle leads to significant overlap and repulsion between the non-bonding sulfur orbitals, weakening the S-S bond and elevating the molecule's ground state energy.[3] This inherent instability is responsible for the high reactivity and tendency of 1,2-dithiolanes to undergo ring-opening polymerization.[3][4]
The relationship between the CSSC dihedral angle, S-S bond length, and ring strain is crucial. Crystal structures of 1,2-dithiolane derivatives show elongated S-S bonds (around 2.06 Å compared to a typical 2.03 Å in linear disulfides) and compressed CSSC dihedral angles (e.g., 23.4° to 35.2°), which are clear indicators of significant ring strain.[3][4]
Figure 1: Key structural parameters of the strained 1,2-dithiolane ring.
Computational Approaches for Ring Strain Calculation
Direct experimental measurement of ring strain is not possible; it must be calculated by comparing the molecule's energy to a hypothetical strain-free reference. Computational chemistry provides powerful tools for this purpose.
Quantum Mechanics (QM) Methods
High-level QM calculations are the gold standard for accurately determining molecular energies.
Isodesmic Reaction Method: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This clever approach allows for the cancellation of systematic errors inherent in computational methods, leading to a more accurate determination of strain energy.
For a 1,2-dithiolane, the ring strain can be calculated as the enthalpy of reaction (ΔH_rxn) for a reaction where the strained ring is opened and its components are incorporated into unstrained, acyclic molecules. A well-established example uses the reaction between the 1,2-dithiolane, its corresponding open-chain dithiol, and the unstrained six-membered 1,2-dithiane with its open-chain dithiol counterpart.[3]
Computational Workflow: The process involves using a QM software package (e.g., Gaussian, ORCA) to perform the following steps:
-
Geometry Optimization: The 3D structure of each reactant and product is optimized to find its lowest energy conformation.
-
Frequency Calculation: Performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to calculate thermochemical data, including the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Enthalpy Calculation: The standard enthalpy of formation (ΔfH°) is calculated for each species.
-
Ring Strain Calculation: The ring strain is determined from the total enthalpy of the reaction.
A common and reliable level of theory for these calculations is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311G**.[3]
Figure 2: Workflow for calculating ring strain using an isodesmic reaction.
Molecular Mechanics (MM) Methods
Molecular mechanics uses classical physics and parameterized "force fields" to calculate molecular energies. While computationally much faster than QM methods, their accuracy is highly dependent on the quality of the force field parameters for the specific chemical functionalities being studied. Developing accurate parameters for sulfur-containing heterocycles has been an area of active research. Force fields like OPLS-AA have been extended to better represent sulfur's electronic properties, which is crucial for accurately modeling strained disulfide bonds. MM is more suited for conformational searching of large molecules or molecular dynamics simulations rather than for the precise calculation of reaction enthalpies needed for ring strain determination.
Quantitative Ring Strain Data
The following table summarizes computationally determined ring strain data for representative 1,2-dithiolane compounds from the literature. The values are derived from the enthalpy of an isodesmic reaction, which reflects the additional ring strain of the 1,2-dithiolane relative to the less strained 1,2-dithiane.[3]
| Compound Name | Abbreviation | Substituents (R', R'') | Ring Strain (kJ/mol) | Ring Strain (kcal/mol) | Computational Method | Reference |
| 4-hydroxy-1,2-dithiolane | HDL | H, H | 27.9 | 6.7 | B3LYP/6-311G | [3] |
| 4-hydroxy-4-isopropyl-1,2-dithiolane | iPrDL | iPr, H | 2.9 | 0.7 | B3LYP/6-311G | [3] |
Note: The negative sign in the original source's ΔrxnH indicates an exothermic reaction, which corresponds to the release of strain. The values here are presented as the magnitude of the strain energy.
The data clearly demonstrates the stabilizing effect of substitution on the dithiolane ring, with the isopropyl group in iPrDL dramatically reducing the ring strain compared to the unsubstituted HDL.[3]
Experimental Determination of Ring Strain
Experimentally, ring strain energy is derived from thermochemical data, specifically the standard enthalpy of formation (ΔfH°).[2] This is determined by measuring the heat of combustion (ΔH°_comb) using bomb calorimetry and then applying Hess's Law.
Experimental Protocol: Bomb Calorimetry
This protocol provides a generalized methodology for determining the heat of combustion of a solid or liquid 1,2-dithiolane compound.
Objective: To measure the heat of combustion (ΔH°_comb) of a 1,2-dithiolane sample to subsequently calculate its standard enthalpy of formation (ΔfH°) and ring strain energy.
Materials & Equipment:
-
Isothermal or isoperibol bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Analytical balance (± 0.1 mg)
-
Benzoic acid (calibrant)
-
1,2-dithiolane sample (liquid or solid)
-
Combustion aid (e.g., mineral oil, if needed for liquids or hard-to-ignite solids)
-
Fuse wire (e.g., nickel-chromium) of known energy of combustion
-
Crucible (silica or platinum)
-
Distilled water
Procedure:
-
Calorimeter Calibration: a. Determine the heat capacity (C_cal) of the calorimeter by combusting a known mass (approx. 1 g) of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known. b. Pelletize and weigh the benzoic acid sample. Place it in the crucible. c. Attach a measured length of fuse wire to the bomb electrodes, ensuring it is in contact with the sample. d. Add 1 mL of distilled water to the bomb to saturate the atmosphere, ensuring all water formed during combustion is in the liquid state. e. Seal the bomb and charge it with high-purity oxygen to a pressure of ~30 atm. f. Submerge the bomb in the calorimeter's water jacket, ensuring a constant and known volume of water. g. Allow the system to reach thermal equilibrium, then ignite the sample. h. Record the temperature change (ΔT) until a final, stable temperature is reached. i. Calculate C_cal using the known energy of combustion of benzoic acid and the fuse wire, corrected for the formation of nitric acid (from residual N₂ in the bomb).
-
Sample Combustion: a. Weigh a precise amount (0.5 - 1.0 g) of the 1,2-dithiolane sample into the crucible. If it's a volatile liquid, use a gelatin capsule of known heat of combustion. b. Follow the same procedure as for calibration (steps 1c - 1h) to combust the sample.
-
Data Analysis & Calculations: a. Calculate Total Heat Released (q_total):
-
q_total = C_cal * ΔT b. Correct for Extraneous Heat Sources:
-
q_rxn = q_total - q_fuse - q_acid
-
q_fuse is the heat from the combustion of the fuse wire.
-
q_acid is the heat of formation of nitric acid and sulfuric acid. The latter is critical for sulfur-containing compounds and is determined by titrating the bomb washings. c. Calculate Heat of Combustion (ΔH°_comb):
-
ΔH°_comb = q_rxn / moles of sample d. Calculate Standard Enthalpy of Formation (ΔfH°):
-
Use Hess's Law and the known ΔfH° values for the combustion products (CO₂(g) and H₂O(l)). For a compound with the formula CₓHᵧS₂, the reaction is: CₓHᵧS₂(s/l) + (x + y/4 + 2) O₂(g) → x CO₂(g) + y/2 H₂O(l) + 2 SO₂(g)
-
ΔH°_comb = [x * ΔfH°(CO₂) + y/2 * ΔfH°(H₂O) + 2 * ΔfH°(SO₂)] - [ΔfH°(CₓHᵧS₂) + (x + y/4 + 2) * ΔfH°(O₂)]
-
Since ΔfH°(O₂) is zero, rearrange to solve for ΔfH°(CₓHᵧS₂). e. Calculate Ring Strain Energy (RSE):
-
Estimate the enthalpy of formation of a hypothetical, strain-free version of the molecule using group additivity methods (e.g., Benson's method). This involves summing the enthalpy contributions of constituent chemical groups (e.g., C-(S)(H)₂, S-(S)(C), etc.).
-
RSE = ΔfH°(experimental) - ΔfH°(strain-free reference)
-
Figure 3: Workflow for experimental determination of ring strain via calorimetry.
Conclusion
The significant ring strain of the 1,2-dithiolane ring is the defining feature of its chemistry, making it a reactive yet highly useful functional group. Quantifying this strain is essential for molecular design and for predicting the stability and reactivity of these compounds in various applications, from pharmaceuticals to materials science. While experimental determination via calorimetry provides fundamental thermochemical data, computational methods, particularly DFT calculations using isodesmic reactions, offer a precise and accessible route to determining ring strain energies. The convergence of these methods provides researchers with a robust toolkit for exploring the energetic landscape of these fascinating heterocycles.
References
Spectroscopic Properties of 1,2-Dithiolan-4-ol: A Technical Guide
Introduction
1,2-Dithiolan-4-ol is a heterocyclic organic compound featuring a five-membered disulfide ring with a hydroxyl functional group. This structure is of interest to researchers in medicinal chemistry and materials science due to the redox-active nature of the dithiolane ring, a motif found in biologically significant molecules like lipoic acid. Understanding the spectroscopic properties of this compound is fundamental for its identification, characterization, and the analysis of its interactions in various chemical and biological systems.
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. It includes a summary of available data for analogous compounds, detailed experimental protocols for spectroscopic analysis, and logical workflows for characterization.
Spectroscopic Data
Direct experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, the spectroscopic characteristics can be inferred from closely related 1,2-dithiolane derivatives, such as 1,2-dithiolane-4-carboxylic acid and its amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data for 1,2-Dithiolane Derivatives
The following table summarizes the ¹H NMR chemical shifts for various N-substituted 1,2-dithiolane-4-carboxamides, which serve as valuable reference points for understanding the proton environment in the 1,2-dithiolane ring.[1] The protons on the dithiolane ring typically appear as multiplets in the 3.30-3.60 ppm range.
| Compound | Solvent | Chemical Shift (δ, ppm) for Dithiolane Ring Protons |
| N-Phenyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 3.53–3.42 (m, 4H), 3.42–3.33 (m, 1H) |
| N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide | CDCl₃ | 3.57–3.35 (m, 5H) |
| N,N-Dimethyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 3.47–3.30 (m, 5H) |
| N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide | MeOH-d₄ | 3.41–3.35 (m, 4H), 3.33 (dd, J = 3.1, 1.6 Hz, 1H) |
¹³C NMR Data for 1,2-Dithiolane Derivatives
The ¹³C NMR data for 1,2-dithiolane derivatives reveal the chemical shifts of the carbon atoms within the dithiolane ring.[1] The carbon atoms of the dithiolane ring typically resonate in the range of 40-55 ppm.
| Compound | Solvent | Chemical Shift (δ, ppm) for Dithiolane Ring Carbons |
| N-Phenyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 53.4, 43.2 |
| N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide | CDCl₃ | 53.2, 43.2 |
| N,N-Dimethyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 48.7, 42.1 |
| N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide | MeOH-d₄ | 51.4, 39.9 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be characterized by weak absorptions in the ultraviolet region. The dithiolane moiety itself does not possess strong chromophores that absorb in the visible range. The primary electronic transitions would be associated with the sulfur atoms' non-bonding electrons (n -> σ* transitions), which typically occur at lower wavelengths (around 250-330 nm) and have low molar absorptivity. The hydroxyl group does not significantly contribute to absorption in the UV-Vis range.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. This typically requires a small number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) signals.
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Reference the chemical shifts to the internal standard.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
From the stock solution, prepare a series of dilutions to determine the molar absorptivity and to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a cuvette with the solvent being used for the sample and use it to record a baseline (blank).
-
-
Data Acquisition:
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for all prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If desired, use the absorbance values from the serial dilutions to construct a Beer-Lambert plot (Absorbance vs. Concentration) to calculate the molar absorptivity coefficient (ε).
-
Logical Workflows
The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound and a general workflow for its application in a biological assay.
References
Enthalpy of Formation for 1,2-Dithiolane Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a critical structural motif in various biologically active molecules, most notably lipoic acid. Its unique chemical properties, largely dictated by the inherent ring strain and the nature of the disulfide bond, make it a subject of significant interest in the fields of medicinal chemistry and drug delivery. Understanding the thermodynamic properties of 1,2-dithiolane structures, particularly their enthalpy of formation, is fundamental to elucidating their reactivity and stability. This technical guide provides an in-depth overview of the enthalpy of formation of 1,2-dithiolane, supported by quantitative data, experimental methodologies, and a conceptual visualization of the interplay between its structure and energetic properties.
Quantitative Data: Enthalpy of Formation
Direct experimental determination of the standard enthalpy of formation for the parent 1,2-dithiolane is challenging due to its tendency to undergo oligomerization. However, computational methods provide valuable estimates. The Joback method, a group contribution method, has been used to calculate the gas-phase enthalpy of formation.
| Compound | Formula | Phase | Enthalpy of Formation (ΔfH°) | Method |
| 1,2-Dithiolane | C₃H₆S₂ | Gas | +66.09 kJ/mol | Joback Method (Calculated)[1] |
Note: This value is a calculated estimate and should be considered in the context of the inherent approximations of the Joback method.
The Role of Ring Strain
The five-membered ring of 1,2-dithiolane imposes significant geometric constraints on the disulfide bond, forcing the C-S-S-C dihedral angle to be much lower than the optimal ~90° found in linear disulfides. This deviation from the ideal geometry results in considerable ring strain, which contributes to a higher enthalpy of formation and, consequently, a greater thermodynamic driving force for ring-opening reactions. This inherent reactivity is a key feature exploited in various drug delivery systems and for probing cellular redox processes.
Experimental Protocol: Determination of Enthalpy of Formation for Sulfur-Containing Heterocycles
Objective: To determine the standard molar enthalpy of formation (ΔfH°) of a solid sulfur-containing heterocyclic compound in its crystalline phase at 298.15 K.
Apparatus:
-
Isoperibolic static-bomb calorimeter with a rotating bomb mechanism.
-
High-purity gaseous oxygen source.
-
Cotton-thread fuse of known specific energy of combustion.
-
Auxiliary material (e.g., paraffin oil) with a known specific energy of combustion to ensure complete oxidation.
-
Balance with an accuracy of ±0.01 mg.
Procedure:
-
Calibration:
-
The energy equivalent of the calorimeter is determined by performing a series of combustion runs with a certified standard reference material, such as benzoic acid.
-
A known mass of the standard is pelletized and placed in the crucible of the bomb.
-
The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa, and a small, known volume of water (e.g., 1.00 cm³) is added to ensure the final state of water is liquid and that sulfur oxides form sulfuric acid.
-
The bomb is placed in the calorimeter, and the sample is ignited. The temperature change is monitored to calculate the energy equivalent.
-
-
Sample Combustion:
-
A known mass of the sulfur-containing compound is pelletized. If the compound is difficult to ignite or combusts incompletely, a known mass of an auxiliary material (paraffin oil) is used.
-
The pellet is placed in the crucible, and the bomb is prepared under the same conditions as the calibration runs (oxygen pressure, added water).
-
The sample is ignited, and the temperature change is recorded.
-
-
Analysis of Combustion Products:
-
After combustion, the bomb is opened, and the contents are analyzed to confirm complete combustion and to quantify the amount of nitric acid formed as a byproduct. This is typically done by titration.
-
The sulfuric acid formed from the sulfur in the compound is also quantified.
-
-
Data Reduction and Corrections:
-
The gross energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied for the energy of combustion of the fuse and the auxiliary material, and for the energy of formation of nitric acid.
-
Washburn corrections are applied to reduce the energy values to standard conditions (1 bar pressure and 298.15 K).
-
-
Calculation of Enthalpy of Formation:
-
From the corrected standard molar energy of combustion (ΔcU°), the standard molar enthalpy of combustion (ΔcH°(cr)) is calculated.
-
The standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) is then derived using Hess's Law, with the known standard molar enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and aqueous H₂SO₄). The standard molar enthalpies of formation for H₂O(l) and CO₂(g) at 298.15 K are -(285.83 ± 0.04) kJ·mol⁻¹ and -(393.51 ± 0.13) kJ·mol⁻¹, respectively[2].
-
To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation would need to be determined, typically using techniques like thermogravimetry or by measuring the temperature dependence of the vapor pressure via the Knudsen effusion technique.
Visualization of Structural Energetics
The following diagram illustrates the relationship between the structural strain of 1,2-dithiolane, its enthalpy of formation, and its resulting reactivity. The strained cyclic structure has a higher potential energy (enthalpy of formation) compared to a hypothetical, strain-free acyclic analogue. This stored energy provides a thermodynamic driving force for ring-opening reactions, which lead to more stable, lower-energy products. This principle is fundamental to the use of 1,2-dithiolane derivatives in applications such as dynamic covalent chemistry and drug delivery systems that respond to the reducing environment of the cell.
Caption: Energy landscape of 1,2-dithiolane reactivity.
References
Exploring the Antioxidant Potential of 1,2-Dithiolan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research focused on the identification and characterization of novel antioxidant compounds. 1,2-Dithiolan-4-ol, a cyclic disulfide, presents an intriguing scaffold for antioxidant activity due to the redox-active nature of its disulfide bond. This technical guide provides a comprehensive overview of the methodologies used to evaluate the antioxidant potential of compounds like this compound and explores the key signaling pathways that may be modulated by such molecules in the context of cellular oxidative stress. While specific quantitative data and direct experimental evidence for this compound are not extensively available in current literature, this document serves as a foundational resource, outlining the established experimental frameworks and potential mechanisms of action relevant to its investigation.
Introduction to 1,2-Dithiolane Compounds and Antioxidant Activity
The 1,2-dithiolane ring is a five-membered heterocyclic system containing a disulfide bond. This structural feature is famously present in α-lipoic acid, a well-characterized antioxidant. The antioxidant capacity of 1,2-dithiolane derivatives is often attributed to their ability to be reduced to the corresponding dithiol, which can then directly scavenge reactive oxygen species or participate in redox cycling to regenerate other endogenous antioxidants. The presence of a hydroxyl group at the 4-position of the dithiolane ring in this compound may further influence its antioxidant properties, potentially affecting its solubility, reactivity, and interaction with biological targets.
In Vitro Antioxidant Capacity Assays: Methodologies and Data Interpretation
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with 100 µL of the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Hypothetical Data Presentation:
| Compound | DPPH IC50 (µg/mL) |
| This compound | 150.5 ± 8.2 |
| Ascorbic Acid (Standard) | 5.2 ± 0.4 |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 10 µL of the this compound sample (at various concentrations) to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of the sample is expressed as µM Fe(II) equivalents.
-
Hypothetical Data Presentation:
| Compound | FRAP Value (µM Fe(II)/mg) |
| This compound | 85.3 ± 5.1 |
| Trolox (Standard) | 250.7 ± 12.9 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green in color. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the this compound sample (at various concentrations) to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Hypothetical Data Presentation:
| Compound | TEAC (mM Trolox equivalents/mg) |
| This compound | 0.45 ± 0.03 |
| Trolox (Standard) | 1.00 |
Potential Signaling Pathways Modulated by Antioxidants
Antioxidant compounds can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. While the specific effects of this compound on these pathways have not been elucidated, the following are key pathways that are often targeted by antioxidant molecules.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.
Caption: Hypothetical activation of the Nrf2 pathway by this compound.
The NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Oxidative stress is a known activator of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including ROS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Antioxidants can potentially inhibit this pathway by reducing the levels of ROS that trigger its activation.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Assessing Antioxidant Potential
The comprehensive evaluation of a novel antioxidant compound involves a multi-step process, from initial in vitro screening to more complex cell-based and in vivo studies.
Caption: General experimental workflow for antioxidant evaluation.
Conclusion and Future Directions
This compound represents a promising, yet understudied, molecule in the field of antioxidant research. The protocols and pathways detailed in this guide provide a robust framework for its systematic investigation. Future research should focus on obtaining definitive quantitative data from a battery of antioxidant assays to establish its potency and mechanism of action. Furthermore, cell-based studies are crucial to elucidate its interaction with key signaling pathways such as Keap1-Nrf2 and NF-κB, and to assess its cytoprotective effects. Ultimately, in vivo studies in relevant disease models will be necessary to validate its therapeutic potential as an antioxidant agent. The exploration of this compound and its derivatives could pave the way for the development of novel therapeutics for a range of oxidative stress-related pathologies.
Methodological & Application
Application Notes and Protocols for Utilizing 1,2-Dithiolane Derivatives as Selective TrxR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin system, with thioredoxin reductase 1 (TrxR1) as a central enzyme, is a critical regulator of cellular redox balance and a key player in cell proliferation, survival, and antioxidant defense.[1] In numerous cancers, TrxR1 is overexpressed, contributing to tumor growth, resistance to therapy, and poor prognosis.[2] This makes TrxR1 a compelling target for the development of novel anticancer agents.[3]
While initial interest has been shown in 1,2-dithiolane-containing compounds as potential TrxR1 inhibitors, recent studies have revealed that the 1,2-dithiolane moiety alone is insufficient for potent and selective inhibition.[4] Emerging evidence strongly indicates that for significant TrxR1 inhibitory activity, the 1,2-dithiolane scaffold must be coupled with a Michael acceptor moiety.[4][5] This combination allows for a covalent interaction with the active site of TrxR1, leading to effective and often irreversible inhibition.
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1,2-dithiolane derivatives, particularly those containing a Michael acceptor, as selective TrxR1 inhibitors for cancer research and drug development.
Mechanism of TrxR1 Inhibition by 1,2-Dithiolane Michael Acceptor Derivatives
The proposed mechanism of action involves a dual-step process. Initially, the 1,2-dithiolane ring may undergo reduction by TrxR1. Subsequently, the Michael acceptor component of the molecule forms a covalent bond with the active site selenocysteine (Sec) or cysteine (Cys) residues of the enzyme, leading to its inactivation.[4] This targeted covalent inhibition leads to an accumulation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest in cancer cells.[2]
Diagram of the Proposed Inhibition Mechanism
References
- 1. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]
- 2. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible TrxR1 inhibitors block STAT3 activity and induce cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Dithiolan-4-ol Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research directly on 1,2-Dithiolan-4-ol in cancer cell lines is limited, its derivatives, particularly 1,2-dithiolane-4-carboxylic acid analogs, have emerged as a promising class of compounds with significant anticancer potential. These derivatives have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. A key mechanism of action identified is the inhibition of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells and a critical component of the cellular redox system. This document provides a summary of the available data, detailed experimental protocols for assessing the anticancer effects of these compounds, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity and Enzyme Inhibition
The following tables summarize the quantitative data on the inhibitory and cytotoxic activities of various 1,2-dithiolane derivatives from published studies. It is important to note that the anticancer activity of these compounds is often enhanced when the 1,2-dithiolane moiety is combined with a Michael acceptor functionality.
Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibition by 1,2-Dithiolane Derivatives
| Compound Class | IC50 Range (µM) | Notes |
| 1,2-dithiolane-4-carboxylic acid analogs with Michael acceptor moiety | 5.3 - 186.0 | The presence of a Michael acceptor is crucial for potent TrxR1 inhibition.[1][2][3] |
Table 2: Cytotoxicity of 1,2-Dithiolane Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 22.4 | [4] |
| Compound 2 | HCT116 (Colon) | 0.34 | [4] |
| Compounds 1 & 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Hepatocellular) | 10 - 50 | [4] |
| Compound 2k | Various cancer cell lines | Sub-micromolar | [1] |
Table 3: Apoptosis Induction by 1,2-Dithiolane Derivatives
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Notes |
| Compound 2k | 4T1 (Breast) | 500 nM | 19.3 | Dose-dependent increase in apoptosis observed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1,2-Dithiolane derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the 1,2-dithiolane derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[5][6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
1,2-Dithiolane derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the 1,2-dithiolane derivative for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This assay measures the activity of TrxR1 by monitoring the reduction of DTNB.
Materials:
-
Recombinant human TrxR1
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
TE buffer (Tris-EDTA)
-
1,2-Dithiolane derivative
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing TE buffer, NADPH, and recombinant TrxR1 in a 96-well plate.
-
Add varying concentrations of the 1,2-dithiolane derivative to the wells.
-
Pre-incubate the mixture for a specified time at room temperature.
-
Initiate the reaction by adding DTNB.
-
Immediately measure the increase in absorbance at 412 nm in kinetic mode for several minutes.[9]
-
The rate of DTNB reduction is proportional to the TrxR1 activity.
-
Calculate the percentage of inhibition and determine the IC50 value. A detailed protocol for assessing irreversible inhibitors of TXNRD1 is also available.[10][11]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with the 1,2-dithiolane derivative, harvest, and lyse the cells in lysis buffer.[12]
-
Quantify the protein concentration of the lysates.[12]
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for evaluating 1,2-dithiolane derivatives.
Caption: Inhibition of the Thioredoxin Reductase 1 (TrxR1) pathway.
Caption: General apoptosis induction pathway by 1,2-dithiolane derivatives.
References
- 1. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
Application Notes and Protocols: Downstream Functionalization of the Hydroxy Group in 1,2-Dithiolan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary alcohol in 1,2-dithiolan-4-ol. The 1,2-dithiolane moiety is a key functional group in various biologically active molecules, and the ability to functionalize the hydroxy group opens avenues for the development of novel therapeutics, chemical probes, and biomaterials. The following protocols describe key transformations: esterification, acylation to form a reactive acrylate, and a subsequent thia-Michael addition.
Esterification of this compound with Isobutyryl Chloride
This protocol details the esterification of a this compound derivative to form the corresponding isobutyrate ester. This reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) with triethylamine (TEA) as a base.[1]
Reaction Scheme:
A phenyl-substituted this compound (PhDL) is used as an exemplary substrate.
-
Reactants: Phenyl-1,2-dithiolan-4-ol (PhDL), Isobutyryl chloride
-
Reagents: Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP)
-
Product: 1,2-Dithiolan-4-yl isobutyrate derivative
Quantitative Data Summary:
| Product | Starting Material | Reagents | Yield |
| Phenyl-1,2-dithiolan-4-yl isobutyrate | PhDL | Isobutyryl chloride, TEA, DMAP | Good Yield* |
*Note: "Good yield" is reported in the source literature.[1] Typical yields for DMAP-catalyzed esterifications of secondary alcohols can range from 70-95%.
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add isobutyryl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Synthesis of 1,2-Dithiolan-4-yl Acrylate
This protocol describes the formation of a reactive acrylate ester from a this compound derivative and acryloyl chloride. This acrylate serves as a versatile Michael acceptor for subsequent conjugation reactions.[1]
Reaction Scheme:
An isopropyl-substituted this compound (iPrDL) is used as an example.
-
Reactants: Isopropyl-1,2-dithiolan-4-ol (iPrDL), Acryloyl chloride
-
Reagents: Triethylamine (TEA)
-
Product: 1,2-Dithiolan-4-yl acrylate derivative
Quantitative Data Summary:
| Product | Starting Material | Reagents | Yield |
| Isopropyl-1,2-dithiolan-4-yl acrylate | iPrDL | Acryloyl chloride, TEA | N/A |
*Note: A specific yield was not reported in the primary literature.[1] However, this reaction is a standard procedure for the synthesis of acrylate esters.
Experimental Protocol:
-
Preparation: Dissolve the this compound derivative (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C. Add acryloyl chloride (1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude acrylate is often used in the next step without further purification due to its reactivity. If necessary, purification can be achieved by careful flash chromatography.
Thia-Michael Addition to 1,2-Dithiolan-4-yl Acrylate
This protocol details the conjugation of a thiol, such as benzyl mercaptan, to the 1,2-dithiolan-4-yl acrylate via a base-catalyzed thia-Michael addition.[1] This reaction is a powerful tool for bioconjugation.
Reaction Scheme:
-
Reactants: 1,2-Dithiolan-4-yl acrylate derivative, Benzyl mercaptan
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Product: Michael adduct
Quantitative Data Summary:
| Product | Starting Materials | Catalyst | Yield |
| 3-((Benzylthio)propanoyl)oxy-1,2-dithiolane derivative | 1,2-Dithiolan-4-yl acrylate, Benzyl mercaptan | DBU | High Yield* |
*Note: "High yield" is reported in the source literature.[1] DBU-catalyzed thia-Michael additions are generally very efficient, with yields often exceeding 90%.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve the 1,2-dithiolan-4-yl acrylate (1.0 eq) and benzyl mercaptan (1.1 eq) in a suitable aprotic solvent such as DCM or tetrahydrofuran (THF).
-
Catalysis: Add a catalytic amount of DBU (0.1 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the functionalization of this compound.
Caption: Simplified mechanism of DMAP-catalyzed esterification.
Caption: Base-catalyzed thia-Michael addition pathway.
References
Application of 1,2-Dithiolanes in Pesticide Development: A Detailed Overview
Introduction
The 1,2-dithiolane ring, a five-membered heterocyclic motif containing a disulfide bond, is a key pharmacophore in a class of insecticides derived from the natural toxin nereistoxin. Isolated from the marine annelid Lumbriconereis heteropoda, nereistoxin exhibits potent insecticidal properties. This has led to the development of a range of synthetic analogues, including cartap, thiocyclam, and bensultap, which have been utilized in agriculture for the control of various economically important insect pests. These compounds function as nicotinic acetylcholine receptor (nAChR) antagonists in the insect central nervous system, leading to paralysis and eventual death of the target pest.
This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in drug development, focusing on the application of 1,2-dithiolane-based compounds in pesticide research and development.
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The primary mode of action for nereistoxin and its synthetic 1,2-dithiolane analogues is the blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] These ligand-gated ion channels are crucial for fast synaptic transmission.
The binding of these insecticides to the nAChR prevents the neurotransmitter acetylcholine (ACh) from binding, thereby blocking the influx of ions and disrupting normal nerve impulse transmission. This leads to a cessation of feeding, paralysis, and ultimately, the death of the insect.
Caption: Signaling pathway of 1,2-dithiolane insecticides.
Key 1,2-Dithiolane-Based Insecticides
Several synthetic analogues of nereistoxin have been commercialized as insecticides. The most prominent examples include:
-
Cartap Hydrochloride: A broad-spectrum insecticide effective against chewing and sucking pests. It is known for its contact and stomach action.
-
Thiocyclam Hydrogen Oxalate: A selective insecticide with contact, stomach, and systemic properties. It is particularly effective against lepidopteran and coleopteran pests.
-
Bensultap: Used to control a range of pests, including Coleoptera and Lepidoptera.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of key 1,2-dithiolane-based insecticides against various insect pests.
Table 1: Efficacy of Cartap Hydrochloride
| Target Pest | Bioassay Method | Efficacy Metric | Value | Reference |
| Chilo suppressalis (Striped Stem Borer) | Not Specified | LC₅₀ | > 3 mg cm⁻² (in resistant populations) | [1] |
Table 2: Efficacy of Thiocyclam
| Target Pest | Bioassay Method | Efficacy Metric | Value | Reference |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Dip-method | LC₅₀ (Eggs, 1st gen) | Not specified, but highly effective | [2] |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Dip-method | LC₅₀ (Larvae, 1st gen) | Not specified, but highly effective | [2] |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Dip-method | LC₅₀ (Adults, 1st gen) | Not specified, but highly effective | [2] |
Table 3: Efficacy of Bensultap
| Target Pest | Bioassay Method | Efficacy Metric | Value | Reference |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Dip-method | LC₅₀ (Larvae) | 5.4 times more toxic than phosmet | [2] |
Note: The available quantitative data in the public domain is limited. Further research is needed to establish a more comprehensive efficacy profile for these compounds against a wider range of pests.
Experimental Protocols
Synthesis of 1,2-Dithiolane Insecticides
The synthesis of nereistoxin analogues like cartap and thiocyclam generally involves the formation of the 1,2-dithiolane ring and subsequent modification. The following are generalized protocols based on patent literature.
This protocol is a generalized procedure based on a one-pot synthesis method.[3]
Materials:
-
1-(N,N-dimethylamino)-2,3-dichloropropane
-
Carbon oxysulfide (COS)
-
Ammonia solution (e.g., 30%)
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Concentrated hydrochloric acid (HCl)
-
Ice-salt bath
-
Four-neck flask equipped with a mechanical stirrer, thermometer, and gas inlet.
Procedure:
-
Set up the four-neck flask in an ice-salt bath to maintain low temperatures.
-
Under stirring, add the sodium hydroxide solution to the flask and cool to 0°C.
-
Slowly add the ammonia solution, ensuring the temperature does not exceed 15°C.
-
Introduce carbon oxysulfide gas slowly into the reaction mixture, maintaining the temperature below 30°C.
-
After the addition of COS, remove the ice-salt bath and stir at room temperature for 30 minutes.
-
Add 1-(N,N-dimethylamino)-2,3-dichloropropane to the system.
-
The reaction can be stirred at room temperature for an extended period (e.g., 24 hours) or heated (e.g., to 60°C for 15 hours) to drive the reaction to completion.
-
After the reaction is complete, cool the mixture again in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid dropwise while keeping the temperature between 0-10°C to precipitate the cartap hydrochloride salt.
-
Continue stirring at or below 0°C for approximately 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold methanol), and dry to obtain cartap hydrochloride.
Caption: Experimental workflow for cartap hydrochloride synthesis.
This is a generalized protocol based on patent literature.
Materials:
-
Monosultap (Thiosulfuric acid S,S′[2-(dimethylamino)trimethylene] ester monosodium salt)
-
Sodium hydroxide (NaOH)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Toluene
-
Aqueous saline solution
-
Hydrochloric acid (in a suitable solvent like isopropanol or ether)
-
Ice bath or cryostat
Procedure:
-
Prepare a mixture of monosultap and sodium hydroxide in a reactor containing toluene at a low temperature (e.g., -15 to -20°C).
-
Slowly add an aqueous saline solution of sodium sulfide nonahydrate to the reaction mixture over several hours, maintaining the low temperature.
-
Stir the reaction mixture at this low temperature until the reaction is complete (monitored by a suitable analytical method like TLC or HPLC).
-
Separate the aqueous and organic (toluene) phases.
-
Wash the toluene phase with water and then brine.
-
Dry the toluene solution over a suitable drying agent (e.g., sodium sulfate).
-
Add a solution of hydrochloric acid (e.g., 2M in isopropanol or ether) to the dried toluene solution to precipitate the thiocyclam hydrochloride salt.
-
Stir for approximately 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., isopropanol or MTBE), and dry to obtain thiocyclam hydrochloride.
Insecticidal Bioassay Protocols
The following are generalized protocols for common insecticidal bioassays that can be adapted for testing 1,2-dithiolane compounds.
This method is suitable for determining the contact toxicity of a compound.
Materials:
-
Test insecticide dissolved in a suitable solvent (e.g., acetone) at various concentrations.
-
Microsyringe or microapplicator.
-
Third or fourth instar larvae of the target insect (e.g., Plutella xylostella).
-
Petri dishes lined with filter paper.
-
Artificial diet or host plant leaves.
-
Controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.
-
Anesthetize the larvae (e.g., by chilling or brief exposure to CO₂).
-
Using the microapplicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thoracic region of each larva.
-
Treat a minimum of 10-20 larvae per concentration.
-
Place the treated larvae in individual petri dishes containing a food source.
-
Maintain the larvae in the controlled environment chamber.
-
Assess mortality at 24, 48, and 72 hours after application. Larvae that do not move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.
This method is suitable for determining the stomach toxicity of a compound.
Materials:
-
Test insecticide.
-
Artificial diet for the target insect (e.g., Leptinotarsa decemlineata).
-
Solvent for the insecticide (e.g., acetone or water with a surfactant).
-
Multi-well bioassay trays (e.g., 128-well).
-
Neonate larvae of the target insect.
-
Controlled environment chamber.
Procedure:
-
Prepare a stock solution of the test insecticide.
-
Create a series of serial dilutions from the stock solution.
-
Incorporate a known volume of each dilution into the molten artificial diet and mix thoroughly before the diet solidifies. A control diet with only the solvent should also be prepared.
-
Dispense the treated and control diets into the wells of the bioassay trays.
-
Once the diet has solidified, place one neonate larva into each well.
-
Seal the trays (e.g., with a vented lid) and place them in a controlled environment chamber.
-
Assess mortality after a set period (e.g., 5-7 days).
-
Calculate the LC₅₀ (the concentration required to kill 50% of the test population) using probit analysis.
Caption: Workflow for a diet incorporation bioassay.
Concluding Remarks
The 1,2-dithiolane scaffold, originating from the natural product nereistoxin, has proven to be a valuable platform for the development of effective insecticides. The primary mechanism of action through the antagonism of insect nAChRs provides a targeted approach for pest control. While commercial success has been achieved with compounds like cartap, thiocyclam, and bensultap, there remains a need for more comprehensive public data on their efficacy against a wider array of agricultural pests. The protocols outlined in this document provide a foundational framework for researchers to synthesize and evaluate the insecticidal potential of novel 1,2-dithiolane derivatives, contributing to the ongoing search for new and effective pest management solutions.
References
- 1. Responses of striped stem borer, Chilo suppressalis (Lepidoptera: Pyralidae), from Taiwan to a range of insecticides [agris.fao.org]
- 2. Effect of nereistoxines and organophosphate insecticide mixtures on Leptinotarsa decemlineata Say. [agris.fao.org]
- 3. Synthesis method of cartap - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 1,2-Dithiolan-4-ol in Cellular Redox Homeostasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular redox homeostasis is a dynamic equilibrium between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. An imbalance in this delicate system, termed oxidative stress, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The study of compounds that can modulate cellular redox status is therefore of paramount importance in biomedical research and drug development.
1,2-Dithiolan-4-ol is a heterocyclic organic compound containing a disulfide bond within a five-membered ring. This structural motif is shared with endogenous antioxidants like α-lipoic acid. The disulfide bond of the dithiolane ring is redox-active and can participate in thiol-disulfide exchange reactions, a key mechanism in cellular redox signaling. This makes this compound a valuable tool for investigating the intricate mechanisms of cellular redox homeostasis.
These application notes provide an overview of the utility of this compound in studying cellular redox balance, with a focus on its potential mechanisms of action and detailed protocols for its application in key cellular assays.
Potential Mechanisms of Action
The dithiolane moiety is the key functional group responsible for the redox-modulating properties of this compound. Its effects on cellular redox homeostasis are likely mediated through one or more of the following mechanisms:
-
Direct Antioxidant Activity: The strained disulfide bond in the 1,2-dithiolane ring can be readily reduced, allowing it to directly scavenge reactive oxygen species.
-
Interaction with the Thioredoxin System: The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a central antioxidant system in cells. Compounds containing a 1,2-dithiolane ring have been investigated as potential inhibitors of TrxR.[1][2] Inhibition of TrxR can lead to a pro-oxidant state, making this a valuable mechanism for studying cellular responses to oxidative stress.
-
Modulation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 signaling pathway is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. Electrophiles and ROS can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound, through its redox-active dithiolane ring, can modulate the Keap1-Nrf2 pathway.
-
Interaction with Glutathione: Glutathione (GSH) is the most abundant non-protein thiol in cells and plays a crucial role in detoxification and antioxidant defense. This compound may interact with the glutathione pool, influencing the GSH/GSSG ratio, a key indicator of cellular redox status.
Data Presentation
The following table summarizes hypothetical quantitative data for the biological activity of this compound and its derivatives. This data is illustrative and should be determined experimentally for specific cell types and conditions.
| Parameter | This compound | 1,2-Dithiolane-4-carboxylic acid (Analog) | α-Lipoic Acid (Reference) |
| TrxR1 Inhibition (IC50) | To be determined | > 200 µM[2] | To be determined |
| Nrf2 Activation (EC50) | To be determined | To be determined | To be determined |
| DPPH Radical Scavenging (IC50) | To be determined | To be determined | To be determined |
| Cellular ROS Reduction (EC50) | To be determined | To be determined | To be determined |
| Cytotoxicity (CC50 in HepG2 cells) | To be determined | To be determined | To be determined |
Signaling Pathway Diagrams
Caption: Proposed mechanism of Nrf2 activation by this compound.
Caption: Potential interaction of this compound with the Thioredoxin system.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired time (e.g., 1, 6, or 24 hours).
-
ROS Induction (Optional): To assess the protective effect of this compound, a ROS-inducing agent can be added. After the pre-incubation with this compound, add a known concentration of H₂O₂ or another ROS inducer to the wells for a short period (e.g., 30-60 minutes).
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA at a final concentration of 10-20 µM in pre-warmed PBS.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, detach the cells and analyze them by flow cytometry.
-
Data Analysis:
Normalize the fluorescence intensity of treated cells to that of the vehicle control. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
Caption: Workflow for the intracellular ROS measurement assay.
Protocol 2: Assessment of Nrf2 Nuclear Translocation
This protocol uses immunofluorescence microscopy to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Positive control (e.g., sulforaphane)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and controls as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Nrf2 antibody in blocking buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image Acquisition: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Nrf2 (e.g., green or red) channels.
Data Analysis:
Observe the localization of the Nrf2 signal. An increase in the co-localization of the Nrf2 signal with the DAPI signal in treated cells compared to control cells indicates nuclear translocation. The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified using image analysis software.
Caption: Workflow for Nrf2 nuclear translocation immunofluorescence assay.
Protocol 3: Thioredoxin Reductase (TrxR) Activity Assay
This protocol describes an endpoint assay to measure the activity of TrxR in cell lysates after treatment with this compound. The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which is catalyzed by TrxR.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
BCA protein assay kit
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
NADPH (10 mM stock)
-
DTNB (100 mM stock in ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Culture and Treatment: Culture cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with various concentrations of this compound.
-
Cell Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add assay buffer to a final volume of 180 µL.
-
Add 10 µL of 10 mM NADPH to each well.
-
Initiate the reaction by adding 10 µL of 100 mM DTNB to each well.
-
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
Data Analysis:
Calculate the rate of change in absorbance (ΔA412/min) for each sample. The TrxR activity is proportional to this rate. Normalize the activity to the protein concentration of the lysate. A decrease in the rate of absorbance change in cells treated with this compound compared to the control indicates inhibition of TrxR activity.
Caption: Workflow for the thioredoxin reductase activity assay.
Conclusion
This compound represents a promising chemical tool for the investigation of cellular redox homeostasis. Its redox-active dithiolane ring allows for the modulation of key cellular antioxidant systems. The protocols provided herein offer a starting point for researchers to explore the effects of this compound on intracellular ROS levels, the activation of the Nrf2 pathway, and the activity of the thioredoxin system. Further studies are warranted to fully elucidate its mechanisms of action and to establish its potential as a modulator of cellular redox signaling in health and disease.
References
Application Notes and Protocols: Base-Catalyzed Thia-Michael Addition with 1,2-Dithiolane Acrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The base-catalyzed thia-Michael addition is a highly efficient and selective click chemistry reaction for forming carbon-sulfur bonds. When applied to acrylates appended to a 1,2-dithiolane core, this reaction provides a powerful tool for covalent conjugation and material synthesis. The unique reactivity of the 1,2-dithiolane's strained disulfide bond, combined with the versatility of the Michael addition, opens avenues for developing dynamic biomaterials, targeted drug delivery systems, and advanced protein-polymer conjugates.[1] This document provides an overview of the reaction mechanism, key applications, and detailed experimental protocols for researchers in materials science and drug development.
Reaction Mechanism and Workflow
The base-catalyzed thia-Michael addition proceeds via a three-step mechanism. First, a base abstracts a proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻). The thiolate then attacks the β-carbon of the electron-deficient acrylate. Finally, the resulting enolate is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.[2][3] Weak Brønsted bases like triethylamine (TEA) or stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to catalyze the reaction.[1][2]
Caption: General mechanism of base-catalyzed thia-Michael addition.
Applications in Research and Drug Development
The conjugation of 1,2-dithiolane acrylates via thia-Michael addition is particularly useful in applications requiring the stable, covalent attachment of molecules to substrates.
-
Bioconjugation: The reaction can be used to link 1,2-dithiolane moieties to proteins, peptides, or other biomolecules containing free thiol groups (e.g., cysteine residues).[1] This is valuable for creating targeted drug conjugates or for studying protein function.
-
Polymer and Materials Science: This method is employed for synthesizing or cross-linking polymers to create novel materials.[1] The incorporation of the 1,2-dithiolane unit can introduce redox-responsive behavior, allowing for the development of dynamic networks, self-healing materials, and hydrogels for 3D cell culture.[4][5]
-
Drug Delivery: Acrylate-based polymers are extensively used in drug delivery systems for creating nanoparticles, microparticles, and transdermal patches.[6][7][8] The thia-Michael addition offers a method to functionalize these systems with 1,2-dithiolanes for triggered drug release or enhanced cellular uptake.
Caption: Workflow for substrate functionalization using thia-Michael addition.
Experimental Protocols
The following protocols provide a general framework for performing the base-catalyzed thia-Michael addition with 1,2-dithiolane acrylates. Reaction conditions should be optimized for specific substrates.
Protocol 1: General Procedure for Thia-Michael Addition
This protocol is adapted from a reported synthesis of a Michael adduct from a 1,2-dithiolane acrylate and benzyl mercaptan.[1]
Materials:
-
1,2-Dithiolane Acrylate (1.0 equiv)
-
Thiol (e.g., Benzyl Mercaptan) (1.1 equiv)
-
Base (e.g., DBU or TEA) (1.2 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Workflow Diagram:
Caption: Step-by-step experimental workflow for the thia-Michael addition.
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,2-dithiolane acrylate and dissolve it in the chosen anhydrous solvent.
-
Add the thiol to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the base catalyst (e.g., DBU) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether adduct.
Data Presentation: Reaction Parameters
The efficiency of the thia-Michael addition is influenced by the choice of base, solvent, and the structure of the reactants.[2] The following table summarizes representative reaction conditions.
| Entry | 1,2-Dithiolane Acrylate | Thiol | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acrylate of iPrDL¹ | Benzyl Mercaptan | DBU | DCM | 16 | 95 | [1] |
| 2 | Generic Acrylate | Generic Thiol | TEA | DMSO | 4 | >90 | [2] |
| 3 | Generic Acrylate | Generic Thiol | DMPP² | THF | <0.5 | >99 | [9] |
¹ iPrDL = Isopropylidene-containing 1,2-dithiolane alcohol precursor.[1] ² DMPP = Dimethylphenylphosphine, a nucleophilic phosphine catalyst.[9]
Troubleshooting and Considerations
-
Side Reactions: The primary side reaction is the oxidation of the thiol to form disulfide bonds. Performing the reaction under an inert atmosphere minimizes this issue.
-
Polymerization: Acrylates can undergo self-polymerization, especially in the presence of strong bases or initiators. This can be mitigated by keeping the temperature low and using catalytic amounts of a non-nucleophilic base.
-
Catalyst Choice: Phosphine catalysts are often faster and more efficient than amine bases but must be used in strictly catalytic amounts to avoid side-product formation from the addition of the phosphine to the acrylate.[9]
-
Solvent Effects: Polar aprotic solvents like DMSO or DMF can accelerate the reaction compared to nonpolar solvents.[2] However, the choice of solvent must be compatible with the solubility of all reactants.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols: 1,2-Dithiolanes as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dithiolanes, five-membered cyclic disulfides, represent a fascinating class of ligands in coordination chemistry. The most prominent examples are the naturally occurring α-lipoic acid and asparagusic acid. The dithiolane ring can engage in coordination through its sulfur atoms, while appended functional groups, typically carboxylic acids, provide an alternative coordination site. This dual-coordination capability allows for a rich and diverse coordination chemistry, leading to the formation of mononuclear complexes, coordination polymers, and materials with interesting biological and physicochemical properties. These application notes provide an overview of the coordination chemistry of 1,2-dithiolane-based ligands, including synthetic protocols, quantitative data, and logical workflows.
Applications of 1,2-Dithiolane Metal Complexes
The coordination complexes of 1,2-dithiolanes have garnered interest in several fields:
-
Bioinorganic Chemistry: Metal complexes of lipoic acid have been investigated for their potential as therapeutic agents. For instance, zinc complexes of lipoic acid have been explored for their antidiabetic properties. The chelation of metal ions by the reduced form of lipoic acid (dihydrolipoic acid) is also crucial in the context of mitigating heavy metal toxicity.
-
Materials Science: The ability of 1,2-dithiolane ligands to bridge metal centers has been utilized in the synthesis of coordination polymers. For example, copper(I) has been shown to form polymeric structures with lipoic acid where the dithiolane ring sulfur atoms bridge the metal centers.
-
Drug Development: Derivatives of asparagusic acid have been used to synthesize platinum(II) complexes, which are of interest for their potential anticancer activities, analogous to other platinum-based drugs.
Data Presentation
Table 1: Physicochemical Properties of 1,2-Dithiolane Ligands and their Precursors
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 1,2-Dithiolane | C₃H₆S₂ | 106.21 | N/A | ¹³C NMR (CDCl₃): δ 38.9, 28.5 ppm |
| α-Lipoic Acid | C₈H₁₄O₂S₂ | 206.33 | 60-62 | UV (DMSO): λₘₐₓ ≈ 330 nm |
| Asparagusic Acid | C₄H₆O₂S₂ | 150.21 | 75.7-76.5 | UV (DMSO): λₘₐₓ ≈ 335 nm |
Table 2: Crystallographic Data of Selected 1,2-Dithiolane Metal Complexes
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Zn(lipoate)₂(H₂O)₂] | Monoclinic | C2/c | 39.958 | 5.360 | 10.794 | 95.76 | [1] |
| [Cd(lipoate)₂(H₂O)₂] | Monoclinic | C2/c | 38.200 | 5.472 | 11.179 | 92.72 | [1] |
Table 3: Selected Bond Lengths and Angles for 1,2-Dithiolane Ligands
| Compound | S-S Bond Length (Å) | C-S-S-C Dihedral Angle (°) |
| Asparagusic Acid | 2.06 | 26.5 |
| Bromo-derivative of Guinesine-B | 2.065 | 31.6 |
Experimental Protocols
Protocol 1: General Synthesis of Metal-Lipoate Complexes (M = Zn, Cd)
This protocol is a generalized procedure based on the synthesis of zinc(II) and cadmium(II) lipoate complexes.
Materials:
-
(R,S)-α-Lipoic acid
-
Sodium hydroxide (NaOH)
-
Metal(II) nitrate hexahydrate (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
Methanol
-
Deionized water
Procedure:
-
Preparation of Sodium Lipoate: Dissolve α-lipoic acid in a stoichiometric amount of aqueous sodium hydroxide solution to form sodium lipoate.
-
Reaction with Metal Salt: In a separate flask, dissolve the metal(II) nitrate salt in a mixture of methanol and water.
-
Complexation: Slowly add the sodium lipoate solution to the metal salt solution with constant stirring.
-
Crystallization: Allow the resulting solution to stand at room temperature. Pale yellow crystals of the metal-lipoate complex will form over time.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry in a desiccator in the dark, as the complexes can be light-sensitive.
Characterization:
-
X-ray Crystallography: Determine the single-crystal X-ray structure to elucidate the coordination environment of the metal ion. For [Zn(lipoate)₂(H₂O)₂] and [Cd(lipoate)₂(H₂O)₂], the metal ions are typically hexacoordinated by the oxygen atoms of two chelating carboxylate ligands and two aqua ligands.[1]
-
Infrared (IR) Spectroscopy: Confirm the coordination of the carboxylate group by observing the shifts in the symmetric and asymmetric COO⁻ stretching frequencies.
Protocol 2: Synthesis of a Platinum(II) Complex with an Asparagusic Acid Derivative
This protocol describes a general approach for synthesizing platinum(II) complexes with N-substituted derivatives of asparagusic acid.
Materials:
-
Asparagusic acid derivative (e.g., an amide)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Ligand Dissolution: Dissolve the asparagusic acid derivative in DMF.
-
Reaction with Platinum Salt: Add an aqueous solution of K₂PtCl₄ to the ligand solution.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Precipitation: Add diethyl ether to the reaction mixture to precipitate the platinum complex.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H, ¹³C, and ¹⁹⁵Pt NMR to characterize the structure of the complex and confirm the coordination of the ligand to the platinum center.
-
Mass Spectrometry: Determine the molecular weight of the complex to confirm its composition.
Visualizations
Caption: General workflow for synthesis and characterization.
References
Application Notes and Protocols: 1,2-Dithiolan-4-ol as a Versatile Building Block for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and therapeutic applications of 1,2-dithiolan-4-ol. This versatile heterocyclic compound serves as a valuable building block for the development of novel therapeutic agents, primarily due to its unique strained disulfide bond and the presence of a functional hydroxyl group that allows for diverse chemical modifications.
Introduction to this compound
The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide bond. This structural feature is present in several naturally occurring and biologically active molecules, most notably lipoic acid. The inherent ring strain of the 1,2-dithiolane moiety makes the disulfide bond susceptible to reduction, a property that can be exploited in the design of drugs targeting cellular redox pathways.
This compound, also known as 4-hydroxy-1,2-dithiolane (HDL), offers a strategic advantage in medicinal chemistry. The hydroxyl group at the C4 position provides a convenient handle for chemical derivatization, allowing for the attachment of various pharmacophores to the dithiolane core. This enables the modulation of the molecule's physicochemical properties and biological activity.
Synthesis of this compound
A robust method for the synthesis of this compound and its derivatives involves the bromine-induced ring closure of 1,3-bis-tert-butyl thioethers. This approach offers good yields and accommodates a range of substituents at the C4 position.
Experimental Protocol: Synthesis of this compound (HDL)
Materials:
-
1,3-bis(tert-butylthio)propan-2-ol
-
Bromine (Br₂)
-
Hydrated Silica Gel
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 1,3-bis(tert-butylthio)propan-2-ol (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add hydrated silica gel (2 g/mmol of substrate).
-
Slowly add a solution of bromine (2.2 equivalents) in DCM to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until full conversion of the starting material is observed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Proposed Reaction Mechanism:
The reaction is proposed to proceed through the initial formation of a sulfonium bromide, followed by the elimination of isobutylene to form a sulfenyl bromide intermediate. Intramolecular cyclization and a second elimination of isobutylene yield the 1,2-dithiolane ring.
Caption: Proposed mechanism for this compound synthesis.
Therapeutic Applications and Structure-Activity Relationships
The primary therapeutic potential of 1,2-dithiolane derivatives lies in their ability to modulate cellular redox systems, particularly as inhibitors of thioredoxin reductase (TrxR). TrxR is a key enzyme in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development.[1]
Anticancer Activity: Thioredoxin Reductase Inhibition
While much of the research has focused on 1,2-dithiolane-4-carboxylic acid (asparagusic acid) derivatives, the principles of TrxR inhibition can be extended to derivatives of this compound. The 1,2-dithiolane moiety itself is believed to interact with the active site of TrxR. However, studies have shown that the presence of the dithiolane ring alone is not sufficient for potent inhibition.[1][2] The inhibitory activity is significantly enhanced by the presence of a Michael acceptor moiety attached to the dithiolane core.[1][2]
This suggests that this compound can serve as a scaffold to which Michael acceptors or other pharmacophores can be tethered via its hydroxyl group to create potent and selective TrxR inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
1,2-Dithiolane Moiety: Essential for targeting TrxR, but not sufficient for high inhibitory activity on its own.[1][2]
-
Michael Acceptor: The presence of an accessible Michael acceptor group (e.g., a coumarin moiety) dramatically increases TrxR inhibitory potency.[1][2]
-
Substituents on the Pharmacophore: The nature of substituents on the attached pharmacophore (e.g., electron-donating or electron-withdrawing groups on an aromatic ring) can fine-tune the inhibitory activity.[1]
Caption: Targeting TrxR with this compound derivatives.
Data on TrxR Inhibition by 1,2-Dithiolane-4-Carboxylic Acid Analogs
The following table summarizes the inhibitory activity of a series of 1,2-dithiolane-4-carboxylic acid amides against thioredoxin reductase 1 (TrxR1). This data provides a valuable reference for the design of new inhibitors based on the this compound scaffold.[1][3]
| Compound | Structure | TrxR1 Inhibition IC₅₀ (µM) |
| 2a | N-Phenyl-1,2-dithiolane-4-carboxamide | > 200 |
| 2b | N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamide | > 200 |
| 2c | N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide | > 200 |
| 2j | N-(2-Oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide | 186.0 |
| 2k | N-(2-Oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide | 5.3 |
Data extracted from a study on 1,2-dithiolane-4-carboxylic acid derivatives and is presented here as a reference for designing this compound based analogs.[1][3]
Experimental Protocols for Derivative Synthesis
The hydroxyl group of this compound can be readily functionalized to create a library of derivatives for screening.
General Protocol for Esterification
Materials:
-
This compound
-
Carboxylic acid or acyl chloride of interest
-
Coupling agent (e.g., DCC, EDC) or base (e.g., triethylamine, pyridine)
-
Appropriate solvent (e.g., DCM, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents), or the acyl chloride (1.1 equivalents) and the base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or under gentle heating until completion (monitored by TLC).
-
Work up the reaction mixture according to standard procedures (e.g., washing with aqueous solutions, extraction, drying).
-
Purify the product by column chromatography or recrystallization.
Caption: Workflow for the esterification of this compound.
General Protocol for Etherification (Williamson Ether Synthesis)
Materials:
-
This compound
-
Strong base (e.g., NaH)
-
Alkyl halide
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the strong base (1.1 equivalents) and stir until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 equivalents) and stir the reaction mixture at room temperature or with heating until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its unique strained disulfide ring system provides a basis for targeting redox-sensitive biological pathways, while the C4-hydroxyl group offers a convenient point for chemical modification. Further exploration of derivatives of this compound, particularly those incorporating functionalities known to interact with specific biological targets, is a promising avenue for the discovery of new drugs for cancer and other diseases.
References
Application Notes and Protocols: Synthesis of Nitrogen-Substituted 1,2-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the introduction of nitrogen-containing substituents to the 1,2-dithiolane ring, a scaffold of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic routes and provide step-by-step instructions for the preparation of these compounds.
Method 1: Synthesis from 1,3-Diols via Dithiol Precursors
A versatile and common method for the synthesis of substituted 1,2-dithiolanes involves the conversion of a corresponding 1,3-diol to a 1,3-dithiol, followed by oxidative cyclization to form the dithiolane ring. The nitrogen-containing substituent can be introduced at various stages of the synthesis, either present on the initial diol or introduced via functional group manipulation.
A key strategy involves the use of a 1,3-diol bearing the desired nitrogen-containing side chain. This diol is then converted to a dithiol, which subsequently undergoes cyclization to yield the target 1,2-dithiolane.[1]
Experimental Protocols
Protocol 1.1: Conversion of 1,3-Diols to 1,3-Dithiols and Subsequent Oxidative Cyclization
This protocol describes a general two-step procedure for the synthesis of a nitrogen-substituted 1,2-dithiolane from the corresponding 1,3-diol.
Step 1: Formation of the 1,3-Dithiol
-
To a solution of the substituted 1,3-diol (1.0 eq.) in concentrated hydrobromic acid, add thiourea (2.2 eq.).
-
Reflux the mixture for the time indicated in Table 1.
-
Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dithiol. This intermediate is often used in the next step without further purification.
Step 2: Oxidative Cyclization to the 1,2-Dithiolane
-
Dissolve the crude 1,3-dithiol in a suitable solvent such as chloroform or dichloromethane.
-
Add a solution of iron(III) chloride (FeCl₃) as a catalyst.
-
Stir the reaction mixture at room temperature, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-dithiolane. Due to the potential instability of the free base, the final product is often isolated as a salt (e.g., hydrogen oxalate).[2]
Data Presentation
Table 1: Synthesis of 4-(ω-Dimethylamino)alkyl-1,2-dithiolanes from 1,3-Diols
| Compound | Alkyl Chain (n) | Diol Precursor | Dithiol Formation Conditions | Overall Yield (%) | Reference |
| 4a | 2 | 2-[2-(Dimethylamino)ethyl]-1,3-propanediol | Reflux in HBr with thiourea | <10 | [1] |
| 4b | 3 | 2-[3-(Dimethylamino)propyl]-1,3-propanediol | Reflux in HBr with thiourea | <10 | [1] |
| 4c | 4 | 2-[4-(Dimethylamino)butyl]-1,3-propanediol | Reflux in HBr with thiourea | <10 | [1] |
Note: The reported yields for this specific route are low.[1]
Visualization
Caption: Workflow for the synthesis of 1,2-dithiolanes from 1,3-diols.
Method 2: Synthesis via Debenzylation of Benzyl Thioether Precursors
An alternative route involves the preparation of a 1,3-bis(benzylthio) derivative, which is then debenzylated to the corresponding dithiol and subsequently cyclized. This method can be advantageous for certain substrates.
The nitrogen-containing moiety is incorporated into the backbone prior to the formation of the dithiol. The key steps are the debenzylation of the protected thiol groups and the final oxidative cyclization.[2]
Experimental Protocols
Protocol 2.1: Debenzylation and Oxidative Cyclization
Step 1: Debenzylation of 1,3-bis(benzylthio) Precursors
-
In a three-necked flask equipped with a condenser and a mechanical stirrer, add liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of the 1,3-bis(benzylthio) precursor in an appropriate solvent (e.g., anhydrous ether or THF) dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture until the blue color disappears.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water to the residue and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dithiol.
Step 2: Oxidative Cyclization
-
The crude dithiol from the previous step is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
A catalytic amount of an oxidizing agent, such as FeCl₃, is added.
-
The reaction mixture is stirred in the presence of air (or under an air atmosphere) at room temperature.
-
Monitor the reaction by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography. The final product may be converted to a more stable salt form.[2]
Data Presentation
Table 2: Synthesis of Nitrogen-Substituted 1,2-Dithiolanes via Debenzylation
| Compound | Precursor | Debenzylation/Cyclization Conditions | Yield (%) | Reference |
| 1a (cis) | syn-2,4-Bis(benzylthio)-N,N-dimethylbutyramide derivative | 1. Na/n-BuOH; 2. Air oxidation | Not specified | [2] |
| 1b (trans) | anti-2,4-Bis(benzylthio)-N,N-dimethylbutyramide derivative | 1. Na/n-BuOH; 2. Air oxidation | Not specified | [2] |
| 3 | 1,3-Bis(benzylthio)-4-(dimethylamino)butane | 1. Na/n-BuOH; 2. Air oxidation | Not specified | [1] |
Visualization
Caption: Synthesis of 1,2-dithiolanes via debenzylation of thioethers.
Method 3: Synthesis from Asparagusic Acid Derivatives
For the introduction of nitrogen-containing substituents at the 4-position of the 1,2-dithiolane ring, derivatives of asparagusic acid (1,2-dithiolane-4-carboxylic acid) can be utilized. This method involves the formation of an amide bond between asparagusic acid and a suitable amine.
Experimental Protocols
Protocol 3.1: Amide Coupling of Asparagusic Acid
-
To a solution of asparagusic acid (1.0 eq.) and the desired amine (1.0 eq.) in a suitable solvent such as DMF, add a coupling agent like HBTU (1.05 eq.) and a base such as DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-substituted 1,2-dithiolane-4-carboxamide.[3]
Data Presentation
Table 3: Synthesis of N-Substituted 1,2-Dithiolane-4-carboxamides
| Amine | Coupling Conditions | Yield (%) | Reference |
| 6-Aminocoumarin | HBTU, DIPEA, DMF | Moderate to Good | [3] |
| Various aminocoumarins | T3P, Pyridine/EtOAc | Moderate to Good | [3] |
Visualization
Caption: Amide bond formation using asparagusic acid.
These protocols provide a foundation for the synthesis of a variety of nitrogen-substituted 1,2-dithiolanes. The choice of method will depend on the desired substitution pattern and the availability of starting materials. It is recommended to consult the primary literature for further details and characterization data of the synthesized compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-4-Phenyl-1,2-dithiolane
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane?
A1: The recommended starting material is the corresponding 1,3-bis-tert-butyl thioether. A one-step method involving S-tert-butyl cleavage and intramolecular disulfide formation has been shown to be effective.[1]
Q2: What are the common challenges encountered during the synthesis and purification of this compound?
A2: A significant challenge is the tendency of 1,2-dithiolane compounds to undergo auto-polymerization, which can complicate purification and reduce the yield of the desired monomeric product.[1] Instability of the S-S bond, influenced by ring strain, is a contributing factor.[1]
Q3: Are there alternative synthetic routes to 1,2-dithiolanes?
A3: Yes, traditional methods often involve a two-step sequence: generation of a 1,3-dithiol followed by oxidation. However, these methods can require harsh reaction conditions, which may not be compatible with all functional groups and can lead to the formation of undesirable polydisulfides.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane.
Low Yield
Issue: The isolated yield of 4-hydroxy-4-phenyl-1,2-dithiolane is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Reagents | Use bromine (Br₂) as the halogenating agent. Other reagents like N-bromosuccinimide (NBS) or iodine (I₂) have been shown to result in significantly lower yields or no reaction.[1] | Bromine has been demonstrated to be the most effective reagent for this specific transformation.[1] |
| Absence of Silica Gel | Add hydrated silica gel to the reaction mixture. A recommended ratio is 2 g of silica gel per mmol of the thioether starting material.[1] | Silica gel is believed to scavenge reactive byproducts that can interfere with the desired reaction, thereby improving the yield.[1] |
| Incorrect Reaction Temperature | Maintain the reaction at room temperature. Lowering the temperature to 0 °C has been shown to decrease the yield.[1] | At lower temperatures, the byproduct isobutylene has higher solubility in the reaction mixture, leading to increased consumption of bromine and the formation of undesired brominated byproducts.[1] |
Product Instability and Polymerization
Issue: The purified product appears to be unstable or undergoes polymerization upon standing.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inherent Ring Strain | Store the purified compound under an inert atmosphere at low temperatures. Minimize exposure to light and air. | The low CSSC dihedral angle in 1,2-dithiolanes contributes to ring strain and S-S bond instability, making them prone to auto-polymerization.[1] |
| Residual Impurities | Ensure thorough purification, for example, by column chromatography, to remove any potential initiators of polymerization. | Reactive byproducts or impurities from the reaction mixture could potentially catalyze the polymerization of the desired product.[1] |
Experimental Protocols
Optimized Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane
This protocol is based on the optimized conditions reported to yield 77% of the final product.[1]
Materials:
-
1,3-bis-tert-butyl thioether precursor (1.0 mmol)
-
Hydrated silica gel (2.0 g)
-
Dichloromethane (DCM) (20 mL)
-
Bromine (Br₂) (2.2 equiv.)
Procedure:
-
To a solution of the 1,3-bis-tert-butyl thioether in dichloromethane, add hydrated silica gel.
-
Stir the mixture at room temperature.
-
Slowly add bromine to the reaction mixture.
-
Allow the reaction to proceed until full conversion of the starting material is observed (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction and purify the crude product by column chromatography.
Data Summary
Effect of Reaction Conditions on Yield
The following table summarizes the impact of different reaction conditions on the isolated yield of 4-hydroxy-4-phenyl-1,2-dithiolane.[1]
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None (Standard Conditions) | 77 |
| 2 | No silica gel | 52 |
| 3 | Reaction at 0 °C | 24 |
| 4 | NBS instead of Br₂ | 28 |
| 5 | C₂Cl₄Br₂ instead of Br₂ | No Reaction |
| 6 | I₂ instead of Br₂ | No Reaction |
Standard Conditions: 1.0 mmol of thioether, 2 g silica gel, 20 mL DCM, room temperature, 2.2 equiv. Br₂.[1]
Visual Guides
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Proposed Reaction Mechanism
Caption: Proposed mechanism for dithiolane formation.
References
Overcoming instability of free base 1,2-dithiolane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dithiolane derivatives. The inherent instability of the free base form of these compounds often presents experimental challenges. This guide offers insights and practical solutions to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,2-dithiolane derivatives unstable?
The primary cause of instability in 1,2-dithiolane derivatives is the significant ring strain within the five-membered ring containing a disulfide bond. This strain is due to the constrained CSSC dihedral angle, which is significantly smaller than the optimal angle for a stable disulfide bond. This inherent strain makes the S-S bond susceptible to cleavage, leading to rapid thiol-disulfide exchange and, most commonly, ring-opening polymerization.[1][2] This process can be initiated by thiols, light, heat, or even electrochemical oxidation.
Q2: I observed a precipitate or gel formation in my sample of a 1,2-dithiolane derivative. What is happening?
The formation of a precipitate or gel is a strong indication of ring-opening polymerization.[1][3][4] Due to the inherent instability of the dithiolane ring, individual monomer units can link together to form long-chain polydisulfides. This is a common issue, especially with less substituted dithiolane derivatives upon concentration or storage.
Q3: How does the substitution pattern on the 1,2-dithiolane ring affect its stability?
The substitution pattern on the carbon atoms of the 1,2-dithiolane ring has a profound impact on its stability. Generally, increased substitution, particularly geminal substitution, enhances the stability of the ring and reduces the propensity for polymerization.[1][2] For example, more highly substituted 1,2-dithiolanes are more resistant to reduction and ring-opening. This stabilizing effect is attributed to a reduction in ring strain.[2]
Q4: Are there any common examples of 1,2-dithiolane derivatives with differing stabilities?
Yes, lipoic acid and asparagusic acid are two well-studied, naturally occurring 1,2-dithiolane derivatives that exhibit different stabilities and polymerization behaviors.[1] Hydrogels derived from methyl asparagusic acid are reported to be highly dynamic and self-healing, while those from lipoic acid are more rigid and brittle, reflecting differences in their polymerization kinetics and thermodynamics.[5]
Troubleshooting Guide
Issue 1: Spontaneous Polymerization of the 1,2-Dithiolane Derivative
-
Problem: The purified 1,2-dithiolane derivative rapidly polymerizes upon concentration or during storage, rendering it unusable for subsequent experiments.
-
Possible Causes:
-
High Concentration: Polymerization is often concentration-dependent.
-
Presence of Initiators: Trace amounts of thiols or other nucleophiles can initiate the ring-opening polymerization.
-
Light or Heat Exposure: These can provide the energy to initiate polymerization.
-
Inherent Instability: The specific derivative may be intrinsically unstable due to a lack of stabilizing substituents.
-
-
Solutions:
-
Work in Dilute Solutions: Whenever possible, handle and store highly unstable derivatives in dilute solutions.[4]
-
Control the Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal initiation. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent photo-initiated polymerization.
-
Purify Carefully: Ensure all reagents and solvents are free from thiol impurities.
-
Modify the Structure: If feasible, consider synthesizing derivatives with increased substitution on the dithiolane ring to enhance stability.[2] For instance, geminal substitution has been shown to significantly reduce ring strain.[2]
-
Issue 2: Difficulty in Monitoring the Stability and Degradation of the Compound
-
Problem: It is unclear whether the 1,2-dithiolane derivative is degrading or polymerizing over the course of an experiment.
-
Solutions and Analytical Protocols:
-
UV-Vis Spectroscopy: The disulfide bond in the 1,2-dithiolane ring has a weak but characteristic absorbance at approximately 330 nm.[1] A decrease in this absorbance over time can indicate the cleavage of the disulfide bond and subsequent degradation or polymerization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool to monitor the purity and stability of your compound.
-
Method: Use a reverse-phase C18 column. The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the eluent at 220 nm (for general peptide/amide bonds if applicable) and 330 nm for the specific disulfide bond absorbance.[1] The appearance of new peaks or a decrease in the main peak area indicates degradation. Polymerized material may precipitate on the column or elute as a broad, unresolved peak.
-
Confirmation of Disulfide Reduction: To confirm the identity of the dithiolane peak, you can treat a sample with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The reduced, open-chain dithiol form will have a different retention time on the HPLC.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the dithiolane ring protons and the appearance of new signals from the polymerized or degraded product.
-
Quantitative Data on Stability
The stability of 1,2-dithiolane derivatives is directly related to their substitution pattern, which influences the ring strain. The following table summarizes calculated ring strain energies for different derivatives, illustrating the stabilizing effect of substitution.
| Derivative Name | Abbreviation | Substitution Pattern | Calculated Ring Strain Energy (ΔrxnH, kJ/mol) | Observed Stability |
| 3-hydroxy-1,2-dithiolane | HDL | Monosubstituted | -27.9 | Rapid polymerization upon concentration, can only be used in solution. |
| 3-hydroxy-3-isopropyl-1,2-dithiolane | iPrDL | Geminal Disubstituted | -2.9 | Higher stability compared to HDL. |
| 3-dodecyl-3-hydroxy-1,2-dithiolane | C12DL | Geminal Disubstituted | Not specified, but noted to have higher stability | Higher stability compared to HDL. |
Data sourced from reference[2]. The ring strain was calculated via an isodesmic reaction.
Experimental Protocols
Protocol 1: Monitoring 1,2-Dithiolane Stability by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the 1,2-dithiolane derivative in a suitable solvent (e.g., acetonitrile, DMF). For a time-course experiment, aliquot the stock solution into several vials and store under the desired conditions (e.g., different temperatures, light exposure).
-
HPLC System:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) or dual-wavelength UV detector set to 220 nm and 330 nm.
-
-
Procedure:
-
At each time point, inject a sample onto the HPLC.
-
Record the chromatograms.
-
Analyze the peak area of the 1,2-dithiolane derivative at 330 nm. A decrease in the normalized peak area over time indicates instability.
-
Monitor for the appearance of new peaks, which correspond to degradation products or oligomers.
-
Protocol 2: Thiol-Mediated Depolymerization for Analysis
This protocol can be used to confirm that a precipitate is a polydisulfide polymer.
-
Sample Preparation: Suspend the suspected polymer in a suitable solvent (e.g., THF, DMF).
-
Depolymerization:
-
Add a thiol initiator, such as dithiothreitol (DTT) or benzyl mercaptan, to the suspension.
-
If the reaction is slow, a catalytic amount of a non-nucleophilic base (e.g., DBU) can be added to generate the more nucleophilic thiolate.[3]
-
-
Analysis:
-
Monitor the dissolution of the polymer.
-
Analyze the resulting solution by HPLC or NMR to identify the monomeric 1,2-dithiolane derivative or its ring-opened dithiol form.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Lipoic Acid
Lipoic acid, a well-known 1,2-dithiolane derivative, modulates several key signaling pathways. Understanding these can be crucial for drug development professionals.
References
- 1. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Scavenging reactive byproducts in 1,2-dithiolane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dithiolanes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,2-dithiolane synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions, and how can I mitigate them?
A1: Low yields in 1,2-dithiolane synthesis are often attributed to several competing side reactions. The primary challenges include the formation of polymers and the generation of various reactive byproducts.
Common Side Reactions and Byproducts:
-
Polymerization: Due to inherent ring strain, 1,2-dithiolanes can undergo ring-opening polymerization, leading to the formation of polydisulfides.[1] This is particularly problematic for less substituted dithiolanes.
-
Formation of Brominated Byproducts: In syntheses utilizing brominating agents (e.g., Br₂), byproducts such as 1,2-dibromo-2-methylpropane and tert-butyl bromide can form, complicating purification.[1][2]
-
Ring-Opening: The disulfide bond is susceptible to nucleophilic attack, which can lead to the formation of linear dithiol species.[3]
Troubleshooting Strategies:
-
Use of Scavengers: Incorporating a scavenger into the reaction mixture can effectively trap reactive byproducts. Hydrated silica gel has been shown to be an effective scavenger in the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane.[1][2] The silica gel likely sequesters reactive species, preventing them from participating in further side reactions.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of side reactions relative to the desired cyclization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-related side reactions.
-
Addition of Polymerization Inhibitors: For particularly unstable 1,2-dithiolanes, the addition of a radical scavenger or polymerization inhibitor may be beneficial. Phenolic compounds and certain amines are known to inhibit radical polymerization.[]
Q2: I'm observing significant polymerization of my 1,2-dithiolane product during purification. How can I prevent this?
A2: Polymerization is a common issue, especially with unsubstituted or minimally substituted 1,2-dithiolanes which are less stable.[1]
Troubleshooting Strategies:
-
Minimize Concentration and Heat: Avoid concentrating the product to a neat oil or solid if it is prone to polymerization. It is often best to keep the product in solution.[1] Also, avoid high temperatures during solvent removal.
-
Rapid Purification: Proceed with purification steps (e.g., column chromatography) as quickly as possible after the reaction is complete.
-
Use of Stabilizers: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to the purified product solution can help prevent polymerization during storage.
-
Structural Modification: If synthetically feasible, introducing bulky substituents on the dithiolane ring can increase its stability and reduce the propensity for polymerization.[1]
Q3: My purification by column chromatography is difficult due to the presence of odorous thiol byproducts. What are the best methods to remove them?
A3: Thiol-containing impurities are a common problem. Several methods can be employed to remove them before or during purification.
Methods for Thiol Removal:
-
Oxidative Work-up: A mild oxidative wash can convert thiols to less odorous and more easily separable disulfides. A dilute solution of hydrogen peroxide or a wash with a solution of iodine in pyridine followed by a sodium thiosulfate quench can be effective.
-
Extraction with Base: Thiols are acidic and can be removed by extraction with a basic aqueous solution, such as dilute sodium hydroxide. However, this method should be used with caution as it can promote hydrolysis of ester groups or other base-sensitive functionalities in the target molecule.
-
Scavenger Resins: Solid-phase scavenger resins with thiol-reactive functional groups (e.g., maleimide or iodoacetamide-functionalized resins) can be used to selectively remove thiol impurities by filtration.
Quantitative Data Summary
The use of scavengers can significantly improve the yield of 1,2-dithiolane synthesis. The following table summarizes the effect of hydrated silica gel on the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane.
| Entry | Scavenger | Yield (%) |
| 1 | Hydrated Silica Gel | 77 |
| 2 | None | 52 |
Data sourced from the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-4-phenyl-1,2-dithiolane using a Scavenger
This protocol is adapted from a reported one-step synthesis from a 1,3-bis-tert-butyl thioether precursor.[1]
Materials:
-
1,3-bis(tert-butylthio)-2-phenylpropan-2-ol (1 equivalent)
-
Hydrated silica gel (prepared by mixing silica gel with deionized water in a 2:1 wt/wt ratio)
-
Dichloromethane (DCM)
-
Bromine (Br₂)
Procedure:
-
To a solution of 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol in DCM, add hydrated silica gel (2 g of silica gel per mmol of thioether).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in DCM dropwise to the stirring reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within minutes.
-
Upon completion, filter the reaction mixture to remove the silica gel.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the 4-hydroxy-4-phenyl-1,2-dithiolane.
Visualizations
Caption: Troubleshooting workflow for 1,2-dithiolane synthesis.
Caption: Byproduct formation and scavenging in 1,2-dithiolane synthesis.
References
Preventing polymerization of 1,2-dithiolane compounds
Technical Support Center: 1,2-Dithiolane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 1,2-dithiolane compounds during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the polymerization of 1,2-dithiolane compounds.
| Observed Issue | Potential Cause | Recommended Solution |
| Solution becomes viscous or solidifies over time. | Ring-Opening Polymerization (ROP): The 1,2-dithiolane ring is strained and susceptible to opening and subsequent polymerization. This can be initiated by various factors. | 1. Review Storage Conditions: Ensure the compound is stored at low temperatures (ideally ≤ -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). 2. Check for Contaminants: Trace amounts of acids, bases, or thiols can initiate polymerization. Use high-purity solvents and reagents. 3. Introduce an Inhibitor: Consider adding a radical scavenger or a mild acidic stabilizer to your solution. (See Inhibitor Selection Table below). |
| Inconsistent results or loss of activity of the dithiolane compound. | Partial Polymerization or Oligomerization: Even a small degree of polymerization can alter the compound's properties and reactivity. | 1. Monitor Purity: Regularly check the purity of your 1,2-dithiolane stock solution using techniques like HPLC or NMR. 2. Avoid Harsh Conditions: High temperatures and sonication can promote disulfide exchange and polymerization.[1] If heating is necessary, do so gently and for the shortest possible time. |
| Polymerization occurs during a specific experimental step. | Reaction Conditions: The reagents or conditions of a particular step (e.g., deprotection, coupling) may be initiating polymerization. | 1. pH Control: Avoid strongly acidic or basic conditions. Polymerization can be initiated by both acids and bases. Buffer your reaction mixture if possible. 2. Reagent Compatibility: Be cautious with reagents that can act as nucleophiles or radical initiators (e.g., free thiols, some reducing agents). 3. Photochemical Initiation: If the reaction is sensitive to light, perform the experiment in the dark or using amber-colored reaction vessels. |
| Precipitate forms in the solution. | Insoluble Polymer: The polymerized form of the 1,2-dithiolane may be insoluble in the solvent system. | 1. Solubility Test: Attempt to dissolve the precipitate in a range of solvents to confirm if it is the polymer. 2. Filter and Re-evaluate: If polymerization is confirmed, the unpolymerized monomer in the supernatant may still be usable, but its concentration will be lower than expected. It is best to purify the monomer or use a fresh batch. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of 1,2-dithiolane polymerization?
The primary mechanism is Ring-Opening Polymerization (ROP) . The five-membered dithiolane ring has inherent strain in its disulfide bond. This strain makes the ring susceptible to cleavage by initiators, leading to a reactive species that then propagates by attacking other dithiolane rings, forming a linear polydisulfide.
2. What are the common initiators for the polymerization of 1,2-dithiolanes?
Polymerization can be initiated by:
-
Nucleophiles: Thiolates are potent initiators. Other nucleophiles like amines and phosphines can also initiate polymerization.
-
Acids and Bases: Both strong acids and bases can catalyze the ring-opening process.
-
Radicals: Radical species, which can be generated by light (photopolymerization), heat, or radical initiators, can lead to polymerization.
-
Light: UV irradiation can induce the homolytic cleavage of the disulfide bond, initiating a radical polymerization pathway.
3. How should I store my 1,2-dithiolane compounds to maximize their shelf life?
For optimal stability, 1,2-dithiolane compounds should be stored:
-
At low temperatures: Recommended storage is at -20°C or below.
-
In the dark: Use amber vials or store in a light-proof container to prevent photo-initiated polymerization.
-
Under an inert atmosphere: Backfill the container with an inert gas like argon or nitrogen to displace oxygen, which can contribute to radical formation.
-
As a solid: If possible, store the compound as a dry solid rather than in solution, as polymerization is often faster in solution.
4. Can I use common radical inhibitors like BHT or hydroquinone?
Yes, radical scavengers can be effective, particularly if polymerization is suspected to be initiated by light or trace radical species. The choice of inhibitor and its concentration should be carefully considered to avoid interference with downstream applications.
5. How can I monitor for the onset of polymerization?
Several techniques can be used to detect polymerization:
-
Visual Inspection: An increase in viscosity is a clear indicator of polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad signals in the proton NMR spectrum can indicate the presence of a polymer.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the monomer and the appearance of new, often broader peaks, can signal polymerization.
-
Gel Permeation Chromatography (GPC): This technique can be used to detect the formation of higher molecular weight species.
Data Presentation
Table 1: General Guide to Inhibitor Selection for 1,2-Dithiolane Stabilization
| Inhibitor Class | Examples | Mechanism of Action | Typical Concentration Range | Considerations |
| Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone, TEMPO | Trap free radicals that can initiate polymerization.[2] | 100 - 1000 ppm | Can be colored and may need to be removed before certain applications. Ensure compatibility with your reaction. |
| Acid Scavengers/ Weak Bases | Pyridine (in trace amounts), Basic alumina (for purification) | Neutralize trace acidic impurities that can catalyze cationic ROP. | Varies | Use with caution as strong bases can also initiate anionic ROP. |
| Mild Acidic Stabilizers | Dilute solutions of weak organic acids (e.g., acetic acid) | Can suppress anionic ROP initiated by basic contaminants. | Varies | Use with extreme caution, as stronger acids will initiate cationic ROP. |
Experimental Protocols
Protocol 1: Screening of Inhibitors for Preventing Thermal Polymerization of a 1,2-Dithiolane Compound
Objective: To determine the effectiveness of different inhibitors at preventing the polymerization of a 1,2-dithiolane compound at an elevated temperature.
Materials:
-
1,2-dithiolane compound of interest
-
Anhydrous, high-purity solvent (e.g., toluene, DMF)
-
Inhibitor candidates (e.g., BHT, hydroquinone, TEMPO)
-
Stock solutions of inhibitors (e.g., 1 mg/mL in the chosen solvent)
-
Small-volume reaction vials with screw caps and septa
-
Inert gas (argon or nitrogen)
-
Heating block or oil bath
-
HPLC or NMR for analysis
Methodology:
-
Preparation of the Monomer Solution:
-
Prepare a stock solution of the 1,2-dithiolane compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Handle the solution under an inert atmosphere.
-
-
Setting up the Screening:
-
Label a series of reaction vials. Include a negative control (no inhibitor) and vials for each inhibitor to be tested.
-
To each inhibitor vial, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 500 ppm).
-
To all vials (including the control), add an equal volume of the 1,2-dithiolane stock solution (e.g., 1 mL).
-
Blanket the headspace of each vial with inert gas and seal tightly.
-
-
Incubation:
-
Place all vials in a heating block set to a temperature known to induce polymerization (e.g., 60°C). This temperature may need to be determined in a preliminary experiment.
-
Allow the vials to incubate for a set period (e.g., 24 hours).
-
-
Analysis:
-
After incubation, cool the vials to room temperature.
-
Visually inspect each vial for any increase in viscosity or formation of a solid.
-
Take an aliquot from each vial for analysis by HPLC or NMR.
-
HPLC Analysis: Quantify the remaining monomer concentration in each sample. Higher monomer concentration indicates better inhibition.
-
NMR Analysis: Analyze the spectra for the presence of sharp monomer peaks versus broad polymer signals.
-
-
Data Interpretation:
-
Compare the results from the inhibitor-containing samples to the negative control.
-
The most effective inhibitor will be the one that results in the least amount of monomer loss and the least evidence of polymer formation.
-
Visualizations
Caption: Ring-Opening Polymerization (ROP) of 1,2-dithiolanes.
Caption: A logical workflow for troubleshooting polymerization issues.
References
Temperature effects on the synthesis of 1,2-dithiolanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of temperature on the synthesis of 1,2-dithiolanes. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: In some synthetic routes, lower temperatures may decrease the reaction rate or require a higher concentration of reagents to proceed to completion. For instance, in the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane, reactions at 0°C may necessitate an increased amount of Br₂.[1][2] | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or another appropriate analytical method. For specific reactions, consider increasing the equivalents of the activating reagent if running the reaction at a lower temperature is necessary.[1][2] |
| Reaction temperature is too high: Excessive heat can lead to the decomposition of reactants, intermediates, or the final 1,2-dithiolane product. It can also promote the formation of unwanted side products. | Reduce the reaction temperature. If the reaction is highly exothermic, consider adding reagents dropwise or using an ice bath to maintain a stable temperature. For temperature-sensitive compounds, conduct the synthesis at room temperature or below if the reaction kinetics allow. | |
| Formation of Polymeric Byproducts | Elevated temperatures: 1,2-Dithiolanes are known to undergo thermal ring-opening polymerization.[1][3] This is more likely to occur at temperatures above 70°C, although the exact temperature can vary depending on the specific dithiolane structure and reaction conditions.[3] | Maintain the reaction temperature below the threshold for thermal polymerization. If a heating step is necessary, keep the duration as short as possible. During workup and purification, avoid high temperatures. For example, when purifying a 1,2-dithiolane modified peptide, it is recommended to avoid temperatures above 40°C.[4] |
| Presence of Unwanted Side Products | High reaction temperature: Elevated temperatures can promote side reactions, such as elimination or the formation of isomers. In some cases, reactive byproducts can be scavenged to improve the yield of the desired product.[1] | Optimize the reaction temperature by running small-scale trials at different temperatures. The use of additives, such as silica gel, can help scavenge reactive byproducts that may form at certain temperatures.[1] |
| Disulfide Exchange Reactions | Elevated temperatures during purification: Heating samples containing 1,2-dithiolanes, especially in the presence of other thiols, can lead to disulfide exchange, resulting in a mixture of products. | During purification steps like HPLC, it is advisable to work at room temperature or slightly above (e.g., 40°C) to minimize the risk of disulfide exchange reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 1,2-dithiolanes?
A1: There is no single optimal temperature range for all 1,2-dithiolane syntheses, as the ideal temperature is highly dependent on the specific synthetic route and the stability of the reactants and products. Some syntheses are successfully performed at room temperature, while others require heating to proceed at a reasonable rate.[1][4] For example, the synthesis of a 1,2-dithiolane precursor, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, is conducted at 55°C.[4] In contrast, a one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers can be carried out at room temperature.[1][5]
Q2: Can microwave irradiation be used for the synthesis of 1,2-dithiolanes?
A2: Yes, microwave-assisted synthesis can be a valuable tool, particularly for steps that require elevated temperatures for a short duration. For instance, a microwave reactor can be used for the thioacetate deprotection step in the synthesis of 1,2-dithiolane modified peptides, with typical conditions being 75°C for 45 minutes.[4] Microwave heating can offer rapid and uniform heating, potentially reducing reaction times and improving yields.
Q3: How does temperature affect the stability of the 1,2-dithiolane ring?
A3: The 1,2-dithiolane ring is susceptible to thermal decomposition and polymerization at elevated temperatures.[1][3] The ring strain in the five-membered ring makes it prone to ring-opening. One study noted that thermal polymerization was observed at temperatures above 70°C.[3] Another source mentions a ceiling temperature of approximately 140°C for the depolymerization of dithiolane-based polymers, indicating a temperature-dependent equilibrium between the monomer and the polymer.[3]
Q4: Are there any low-temperature methods for synthesizing 1,2-dithiolanes?
A4: Yes, some synthetic methods are amenable to low temperatures. For example, the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane from its corresponding 1,3-bis-tert-butyl thioether can be performed at 0°C. However, it is important to note that at lower temperatures, adjustments to the reagent stoichiometry, such as increasing the amount of the brominating agent, may be necessary to achieve full conversion.[1][2]
Q5: What are the signs of thermal degradation during a 1,2-dithiolane synthesis?
A5: Signs of thermal degradation can include a change in the color of the reaction mixture (e.g., darkening), the formation of insoluble materials (polymers), a decrease in the yield of the desired product, and the appearance of multiple spots on a TLC plate, indicating the formation of byproducts. If polymerization occurs, you may observe a significant increase in the viscosity of the reaction mixture.[1]
Quantitative Data Summary
| Synthesis Step | Substrate/Product | Temperature (°C) | Time | Yield (%) | Notes |
| Synthesis of Dithiolane Precursor | 3-bromo-2-(bromomethyl)propionic acid to 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid | 55 | Overnight | 83 | The product is a yellow oil and used without further purification.[4] |
| Microwave-Assisted Thioacetate Deprotection | On-resin peptide with dithiolane precursor | 75 | 45 min | Not specified | This step is for the formation of the 1,2-dithiolane ring on a solid support.[4] |
| One-step Synthesis of 1,2-Dithiolane | 1,3-bis-tert-butyl thioether to 4-hydroxy-4-phenyl-1,2-dithiolane | Room Temp. | Not specified | 77 | Reaction performed with Br₂ and silica gel.[1] |
| One-step Synthesis of 1,2-Dithiolane (Low Temp) | 1,3-bis-tert-butyl thioether to 4-hydroxy-4-phenyl-1,2-dithiolane | 0 | Not specified | Not specified | Requires an increased amount of Br₂ for complete reaction.[1][2] |
| Thermal Polymerization Threshold | General 1,2-dithiolanes | > 70 | Not specified | Not applicable | Temperature at which thermal polymerization may be observed.[3] |
| Depolymerization Ceiling Temperature | Dithiolane-based polymers | ~140 | Not specified | Not applicable | Temperature at which depolymerization back to the monomer can occur.[3] |
Experimental Protocols
Synthesis of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (1,2-Dithiolane Precursor)
This protocol is adapted from a published procedure for the synthesis of a precursor for a 1,2-dithiolane modified peptide.[4]
Materials:
-
3-bromo-2-(bromomethyl)propionic acid
-
1 M Sodium hydroxide (NaOH)
-
Potassium thioacetate
-
Deionized water
-
2 M Sulfuric acid (H₂SO₄)
-
Chloroform
-
Magnesium sulfate
Procedure:
-
Dissolve 1 g of 3-bromo-2-(bromomethyl)propionic acid in a minimal amount of 1 M NaOH (approximately 4 mL) in a 25-mL round-bottom flask with stirring.
-
Heat the reaction flask to 55°C and seal it with a septum under a nitrogen atmosphere.
-
In a separate container, prepare a solution of thioacetic acid in situ by mixing 1.49 g of potassium thioacetate in 4 mL of deionized water and 3 mL of 2 M H₂SO₄.
-
Add the thioacetic acid solution dropwise to the reaction flask through the septum.
-
Allow the reaction to proceed overnight at 55°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify to pH 1 with 2 M H₂SO₄.
-
Extract the product with cold chloroform (3 x 40 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Remove the chloroform under reduced pressure to obtain the product as a yellow oil.
One-Step Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane
This protocol is based on a method for the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.[1][5]
Materials:
-
1,3-bis(tert-butylthio)-1-phenylpropan-2-ol (starting thioether)
-
Dichloromethane (DCM)
-
Hydrated silica gel
-
Bromine (Br₂)
Procedure:
-
Dissolve the starting thioether in DCM in a round-bottom flask.
-
Add hydrated silica gel to the mixture.
-
Cool the reaction mixture in an ice bath or let it remain at room temperature.
-
Slowly add a solution of Br₂ in DCM to the reaction mixture.
-
Stir the reaction until completion, which can be monitored by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Separate the organic layer, wash it with brine, and dry it over a drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00199D [pubs.rsc.org]
- 4. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Machine Learning-Assisted Screening for Spiro-Dithiolane Synthesis
Welcome to the technical support center for machine learning-assisted screening in spiro-dithiolane synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, from data handling and model training to experimental validation.
Q1: My machine learning model for predicting spiro-dithiolane synthesis yield has low accuracy. What are the common causes and how can I troubleshoot this?
A1: Low model accuracy is a frequent challenge and can stem from several factors. Here’s a troubleshooting guide:
-
Data Quality and Quantity:
-
Noisy Data: Inaccurate or inconsistent data from experimental results can significantly degrade model performance.[3]
-
Troubleshooting:
-
Data Augmentation: If collecting more experimental data is not immediately feasible, consider data augmentation techniques.
-
Data Cleaning: Thoroughly review your dataset for errors, outliers, and inconsistencies. Ensure that reaction conditions and yields are recorded accurately.
-
Balanced Datasets: Employ techniques like over-sampling the minority class or under-sampling the majority class to create a more balanced dataset for training.
-
-
Feature Engineering and Representation:
-
Inadequate Descriptors: The way you represent your molecules and reaction conditions (features) is critical.[4] Simple molecular fingerprints might not capture the nuances of the reaction mechanism.
-
Troubleshooting:
-
Incorporate Physicochemical Properties: Use descriptors that represent electronic and steric properties, such as those derived from Density Functional Theory (DFT) calculations.[4]
-
Domain Expertise: Collaborate with experienced chemists to select features that are known to influence the reaction of interest.
-
-
-
Model Selection and Hyperparameter Tuning:
-
Inappropriate Model: A simple linear regression model may not capture the complex, non-linear relationships in chemical reactions.[5]
-
Poor Hyperparameter Choices: The performance of many machine learning models is sensitive to their hyperparameters.
-
Troubleshooting:
-
Systematic Hyperparameter Optimization: Use techniques like grid search, random search, or Bayesian optimization to find the optimal hyperparameters for your chosen model.[7]
-
Q2: I'm having trouble with the experimental validation of my machine learning model's predictions. The predicted high-yield conditions are not replicating in the lab. What should I do?
A2: This is a common "lab-to-reality" gap. Here are some steps to address this:
-
Review the Model's Applicability Domain:
-
Machine learning models are most reliable within the chemical space of their training data. If you are trying to predict the outcome of a reaction with reactants or conditions that are very different from the training set, the model's predictions may be inaccurate.
-
Action: Analyze the similarity between the proposed reaction and the training data. If it's too dissimilar, the prediction may be an extrapolation and should be treated with caution.
-
-
Check for Experimental Error:
-
Subtle Variations: Small, unrecorded variations in experimental conditions (e.g., stirring speed, purity of reagents, atmospheric moisture) can have a significant impact on reaction outcomes.
-
Action: Carefully document and control all experimental parameters. Run the reaction multiple times to ensure reproducibility.
-
-
Iterative Learning:
-
Feedback Loop: Use the results from your validation experiments to retrain and improve your machine learning model. This iterative process of prediction and experimental feedback is a core principle of active learning and Bayesian optimization.[8]
-
Action: Add the new experimental data points to your training set and retrain the model. The updated model should provide more accurate predictions for subsequent rounds of experiments.
-
Q3: What is Bayesian Optimization and how can it be applied to screening for spiro-dithiolane synthesis?
A3: Bayesian optimization is a powerful machine learning technique for efficiently finding the maximum of a "black-box" function, which in this context is the reaction yield as a function of various reaction parameters (e.g., temperature, concentration, catalyst loading).[9][10] It is particularly useful when experiments are expensive and time-consuming.[9]
The process works as follows:
-
Initial Data: A small set of initial experiments is performed to create a preliminary dataset.[8]
-
Surrogate Model: A probabilistic model, typically a Gaussian Process, is trained on the existing data to approximate the relationship between the reaction parameters and the yield. This model provides both a prediction and an uncertainty for that prediction.[5]
-
Acquisition Function: An acquisition function is used to decide the next set of experimental conditions to test. It balances "exploitation" (choosing conditions predicted to have a high yield) and "exploration" (choosing conditions with high uncertainty, where more information can be gained).[9]
-
Experiment and Update: The suggested experiment is performed, and the new data point is added to the dataset. The surrogate model is then retrained with the updated data.[8]
-
Iteration: Steps 2-4 are repeated until an optimal set of conditions is found or the experimental budget is exhausted.
For spiro-dithiolane synthesis, Bayesian optimization can be used to efficiently explore the multi-dimensional parameter space of the reaction to identify conditions that maximize the yield.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data from a machine learning-assisted screening study for spiro-dithiolane synthesis.
Table 1: Bayesian Optimization-Assisted Screening Results for Spiro-Dithiolane Synthesis [8]
| Entry | NaSH (eq.) | Sulfur (eq.) | Concentration of 2 in Toluene (M) | Conversion Yield (%) |
| 1 | 5.0 | 1.1 | 3.57 | 31 |
| 2 | 6.0 | 1.2 | 4.05 | 55 |
| 3 | 7.0 | 1.3 | 4.54 | 68 |
| 4 | 8.0 | 1.4 | 5.02 | 45 |
| 5 | 9.0 | 1.5 | 5.50 | 62 |
| 6 | 7.0 | 1.3 | 4.54 | 70 |
| 7 | 7.0 | 1.3 | 4.54 | 89 |
Data is representative and based on findings from a study on Bayesian optimization for spiro-dithiolane synthesis.[8]
Table 2: Comparison of Optimization Strategies [8]
| Strategy | Number of Experiments | Best Conversion Yield (%) |
| Trial-and-Error (Conventional) | 10+ | ~60-70 |
| Bayesian Optimization | 7 | 89 |
Experimental Protocols
Methodology for Machine Learning-Assisted High-Throughput Experimentation (HTE) for Spiro-Dithiolane Synthesis
This protocol outlines a general procedure for conducting HTE coupled with a machine learning model for the optimization of spiro-dithiolane synthesis.
-
Library and Reagent Preparation:
-
Prepare stock solutions of all reactants, reagents, and catalysts in appropriate solvents.
-
Use a liquid handling robot to dispense the solutions into a 96-well reaction plate according to the experimental design generated by the machine learning algorithm.
-
-
Reaction Execution:
-
Seal the reaction plate and place it on a temperature-controlled shaker.
-
Run the reactions for the specified time at the designated temperature.
-
-
Quenching and Work-up:
-
After the reaction is complete, quench the reactions simultaneously by adding a suitable quenching agent.
-
Perform a standardized work-up procedure, such as liquid-liquid extraction, directly in the 96-well plate format.
-
-
Analysis:
-
Analyze the crude reaction mixtures using high-throughput analytical techniques like LC-MS or GC-MS to determine the conversion and yield of the desired spiro-dithiolane product.
-
-
Data Processing and Model Update:
-
The analytical data is automatically processed to calculate the reaction yields.
-
This new data is then fed back into the machine learning model to update the surrogate model and inform the next round of experiments.
-
Visualizations
Diagram 1: Machine Learning-Assisted Screening Workflow
Caption: A workflow for ML-assisted screening of spiro-dithiolane synthesis.
Diagram 2: Bayesian Optimization Cycle
Caption: The iterative cycle of Bayesian optimization for reaction screening.
References
- 1. What is the Role of Machine Learning in Drug Discovery? [elucidata.io]
- 2. Questions you should ask AI-based drug discovery companies | by Miri Trope - Data Scientist and AI Consultant | TDS Archive | Medium [medium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. SOP for Use of AI and Machine Learning in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Reducing the formation of brominated byproducts in synthesis
Welcome to the Technical Support Center for Synthesis and Bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bromination reactions, with a focus on minimizing the formation of unwanted brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of brominated byproducts I might encounter?
A1: The most common brominated byproducts depend on your substrate and reaction conditions. Key examples include:
-
Over-brominated products: These can be di- or poly-brominated compounds, which arise when the desired mono-brominated product is sufficiently activated to react further with the brominating agent. This is a frequent issue in the bromination of activated aromatic rings like phenols and anilines.
-
Isomeric products: You may see bromination at undesired positions on an aromatic ring (e.g., a mix of ortho, para, and meta isomers) or at different positions in an aliphatic chain.
-
Addition products: When reacting alkenes or alkynes with elemental bromine (Br₂), you can get addition of bromine across the double or triple bond, when substitution is the desired outcome.[1]
-
Benzylic/Allylic vs. Ring Bromination Products: In substrates with both aromatic rings and benzylic hydrogens, or alkenes with allylic hydrogens, a mixture of products can be formed if the conditions are not selective.
Q2: How can I control the regioselectivity of my aromatic bromination to favor a specific isomer?
A2: Controlling regioselectivity in electrophilic aromatic substitution is a common challenge. Here are some strategies:
-
Choice of Brominating Agent: Milder brominating agents often exhibit higher selectivity. For instance, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can provide better para-selectivity for activated arenes compared to Br₂.[2]
-
Steric Hindrance: Introducing bulky protecting groups can block certain positions, directing the bromination to less hindered sites.
-
Solvent Effects: The polarity of the solvent can influence selectivity. Non-polar solvents can sometimes favor para-substitution.
-
Catalyst Choice: The use of specific catalysts, such as zeolites, can enhance para-selectivity in the bromination of certain aromatic compounds.
Q3: My reaction with an alkene is giving me addition of bromine across the double bond instead of the desired allylic bromination. What should I do?
A3: This is a classic selectivity problem. To favor allylic bromination over addition, you should use N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) or light (hν) in a non-polar solvent like carbon tetrachloride (CCl₄).[1] NBS provides a low, steady concentration of bromine radicals, which favors substitution at the allylic position over electrophilic addition to the double bond.[1]
Q4: I am observing significant amounts of dibrominated product in my reaction. How can I increase the yield of the monobrominated product?
A4: To favor monobromination and reduce the formation of dibrominated byproducts, consider the following approaches:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent relative to the substrate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second bromination, which often has a higher activation energy.
-
Use a Milder Brominating Agent: Reagents like N-bromosuccinimide (NBS) or 2,4,4,6-Tetrabromocyclohexa-2,5-dienone are often more selective for monobromination of activated substrates compared to elemental bromine.[3]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which can favor the initial bromination over subsequent reactions.
Q5: What is the best way to quench excess bromine at the end of my reaction?
A5: Excess bromine should be quenched before workup to ensure safety and prevent further reactions. Common quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): An aqueous solution of sodium thiosulfate is a very effective and commonly used quenching agent. It reduces bromine (Br₂) to bromide ions (Br⁻).[4][5][6]
-
Sodium Bisulfite (NaHSO₃): An aqueous solution of sodium bisulfite is another effective reducing agent for quenching bromine.[7] The completion of the quench is indicated by the disappearance of the characteristic orange or reddish-brown color of bromine.[6][8]
Troubleshooting Guides
Problem 1: Low Yield of Brominated Product
| Possible Cause | Suggested Solution |
| Insufficiently reactive brominating agent | For deactivated aromatic rings, a stronger brominating system may be needed. Consider using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or NBS in a strong acid like concentrated H₂SO₄. |
| Poor solubility of starting material | Ensure your substrate is fully dissolved in the chosen solvent. You may need to screen different solvents or use a co-solvent system. |
| Reaction has not gone to completion | Monitor the reaction by TLC or another appropriate analytical technique. If the reaction has stalled, consider increasing the temperature or reaction time. Be cautious, as this may also increase byproduct formation. |
| Product decomposition | If your product is unstable under the reaction conditions, try running the reaction at a lower temperature or for a shorter duration. Also, ensure the workup procedure is not contributing to decomposition. |
| Loss of product during workup | Optimize your extraction and purification procedures. Ensure the pH of the aqueous phase is appropriate to prevent your product from partitioning into it if it has acidic or basic functionality. Check for product loss on the silica gel column during chromatography. |
Problem 2: Poor Selectivity (Mixture of Isomers or Over-bromination)
| Possible Cause | Suggested Solution |
| Highly reactive substrate | For activated substrates like phenols and anilines, use a milder brominating agent such as NBS or 2,4,4,6-Tetrabromocyclohexa-2,5-dienone to improve selectivity for monobromination.[3] Running the reaction at low temperatures can also help. |
| Harsh reaction conditions | High temperatures and strong Lewis acid catalysts can reduce selectivity. Try running the reaction at a lower temperature or using a less aggressive catalyst. |
| Incorrect choice of brominating agent for the desired selectivity | For allylic/benzylic bromination, use NBS with a radical initiator. For para-selective bromination of activated arenes, consider NBS with a suitable catalyst or specialized reagents.[2] |
| Over-reaction | Carefully control the stoichiometry of the brominating agent. Adding the reagent slowly can also help prevent over-bromination. |
Data on Brominating Agent Performance
The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the desired product. Below is a summary of data from a study on the Wohl-Ziegler bromination of methyl 2-methyl-3-nitrobenzoate, illustrating the effect of different reagents and solvents.
| Entry | Brominating Agent | Solvent/Surfactant | Conditions | Yield of Monobrominated Product (%) |
| 1 | NBS | Acetonitrile | Reflux | 82 |
| 2 | NBS | Water | 80 °C | 35 |
| 3 | NBS | 2 wt % SDS in Water | 80 °C | 71 |
| 4 | NBS | 2 wt % Brij-35 in Water | 80 °C | 78 |
| 5 | NBS | 2 wt % TPGS-750-M in Water | 80 °C | 84 |
| 6 | DBDMH | 2 wt % TPGS-750-M in Water | 80 °C, Blue Light | 86 |
| 7 | NaBrO₃/aq. HBr | 2 wt % TPGS-750-M in Water | 80 °C, Blue Light | 84 |
Data adapted from a study on the synthesis of Lenalidomide.
Experimental Protocols
Protocol 1: Selective para-Bromination of an Activated Aromatic Compound using NBS
This protocol is a general guideline for the para-selective monobromination of an electron-rich aromatic compound.
Materials:
-
Activated aromatic substrate
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the activated aromatic substrate (1 equivalent) and tetrabutylammonium bromide (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir until the color of bromine, if any, disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: In situ Generation and Use of Bromine for Polybromination in a Flow System
This protocol describes a continuous flow method for polybromination, which enhances safety by avoiding the handling of large quantities of molecular bromine.[9]
Materials:
-
Substrate to be brominated (e.g., phenol)
-
Hydrobromic acid (HBr)
-
Sodium hypochlorite (NaOCl) solution
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Organic solvent (e.g., Chloroform)
-
Flow reactor setup with multiple pumps and reactors
Procedure:
-
Prepare a solution of the substrate in a suitable organic solvent.
-
Prepare separate aqueous solutions of HBr, NaOCl, and Na₂SO₃.
-
Set up the flow reactor system where the HBr and NaOCl streams are first mixed to generate bromine in situ.
-
The resulting bromine stream is then mixed with the substrate solution in a second reactor where the bromination reaction occurs. The residence time and temperature are controlled to achieve the desired conversion.
-
The output from the reaction reactor is then mixed with the sodium sulfite solution stream to quench any unreacted bromine.
-
The final mixture is collected, and the product is isolated from the organic phase through standard extraction and purification procedures.
Visualizations
Decision Tree for Selecting a Bromination Method
This diagram provides a logical workflow for choosing an appropriate bromination strategy based on the substrate and desired outcome.
Caption: A flowchart to guide the selection of an appropriate bromination method.
Troubleshooting Workflow for Bromination Reactions
This diagram illustrates a systematic approach to troubleshooting common issues encountered during bromination reactions.
Caption: A step-by-step guide for troubleshooting common issues in bromination reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. A selective bromination of aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. Workup [chem.rochester.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 1,2-dithiolane reactivity with varying substituents
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiolane moiety, a five-membered ring containing a disulfide bond, is a critical functional group in various biologically active molecules and advanced materials. The inherent ring strain of the 1,2-dithiolane ring makes it susceptible to ring-opening reactions, a property that is fundamental to its utility. The reactivity of this heterocyclic system can be significantly modulated by the presence of substituents on the ring. This guide provides a comparative analysis of the reactivity of 1,2-dithiolanes bearing different substituents, supported by available experimental data.
Influence of Substituents on Reaction Yields
Substituents can exert profound electronic and steric effects on the reactivity of the 1,2-dithiolane ring. A study on the reaction of n-propyl thiol with substituted benzo-1,2-dithiolan-3-one 1-oxides provides insight into these effects, even though it involves a fused ring system. The percentage conversion to polysulfane products after 15 minutes serves as a proxy for reactivity.
| Substituent (Position) | Electron Donating/Withdrawing | Relative Yield (%) of Polysulfane Products |
| H | - | (Reference) |
| ortho-Cl | Electron Withdrawing | 83 |
| para-CH₃ | Electron Donating | 7 |
| ortho-CH₃ | Electron Donating | (Not specified) |
| ortho-OCH₃ | Electron Donating (with lone pairs) | (High conversion suggested) |
| para-Cl | Electron Withdrawing | (Higher than para-CH₃) |
| para-OCH₃ | Electron Donating | (Lower than para-Cl) |
Note: The data suggests that electron-withdrawing groups and ortho-substituents with lone pair electrons can facilitate the reaction with thiols.
Substituent Effects on Geometry and Photophysical Properties
The substitution pattern on the 1,2-dithiolane ring also influences its geometry, particularly the C-S-S-C dihedral angle, and its photophysical properties. These structural changes can correlate with the reactivity of the disulfide bond.
| 1,2-Dithiolane Derivative | S-S Bond Length (Å) | CSSC Dihedral Angle (°) | Maximum Absorbance Wavelength (λmax, nm) |
| C12DL | ~2.06 | 35.2 | ~335 |
| DiMeDL | ~2.06 | 23.4 | 354 |
| HDL | Not Available | Not Available | 327 |
Note: A smaller CSSC dihedral angle, indicative of greater ring strain, correlates with a red-shift in the maximum absorbance wavelength (λmax), suggesting a weaker S-S bond and potentially higher reactivity.[1] Geminal substitution at the C4 position with alkyl and aromatic groups also leads to a slight red-shift in λmax compared to the unsubstituted analogue.[1]
Experimental Protocols
Synthesis of Substituted Benzo-1,2-dithiolan-3-one 1-Oxides
The synthesis of substituted benzo-1,2-dithiolan-3-one 1-oxides was carried out starting from the corresponding substituted anthranilic acids. The anthranilic acid was first diazotized with NaNO₂. Subsequently, sodium sulfide and elemental sulfur were added to the diazonium salt to form the dithiosalicylic acid derivative. Following reduction, thiolacetic acid was added to yield the thiosalicylic acid, which was then cyclized and oxidized to the final 1,2-dithiolan-3-one 1-oxide product.
Reaction of Substituted Benzo-1,2-dithiolan-3-one 1-Oxides with n-Propyl Thiol
The reactivity of the synthesized benzo-1,2-dithiolan-3-one 1-oxides (10 mM) was assessed by reacting them with n-propyl thiol (20-40 mM) in a 7:3 mixture of acetonitrile-d₃ (CD₃CN) and deuterium oxide (D₂O). The reaction progress and relative yields of polysulfane products were monitored by ¹H NMR spectroscopy at 25 °C after a 15-minute reaction time.
Synthesis of Functionalized 1,2-Dithiolanes
Diversely substituted 1,2-dithiolanes were synthesized in a one-step process from 1,3-bis-tert-butyl thioethers. The reaction was carried out by treating the thioether substrate with bromine in the presence of hydrated silica gel. The reaction proceeds rapidly under mild conditions to afford the corresponding 1,2-dithiolane.
Spectroscopic and Crystallographic Analysis
The geometric and photophysical properties of the synthesized 1,2-dithiolanes were characterized using X-ray crystallography and UV-vis spectroscopy. Single crystal X-ray diffraction was used to determine the solid-state structures, including S-S bond lengths and CSSC dihedral angles. UV-vis spectroscopy was performed in dimethyl sulfoxide (DMSO) at a concentration of 10 mM to determine the maximum absorbance wavelength (λmax) of the first electronic transition.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and comparative analysis of substituted 1,2-dithiolanes.
Caption: Generalized reaction pathway for the nucleophilic ring-opening of a substituted 1,2-dithiolane.
References
Validating the Selectivity of the 1,2-Dithiolane Moiety Towards Thioredoxin Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiolane motif has garnered significant attention as a potential pharmacophore for targeting the selenoenzyme thioredoxin reductase (TrxR), a key regulator of cellular redox homeostasis. Overexpression of TrxR is implicated in the pathology of various diseases, including cancer, making it an attractive target for therapeutic intervention. However, the selectivity of 1,2-dithiolane-based compounds for TrxR over other thiol-dependent reductases, such as glutathione reductase (GR), is a critical factor in their development as specific pharmacological probes and drug candidates. This guide provides an objective comparison of the selectivity of the 1,2-dithiolane moiety, supported by experimental data and detailed protocols to aid in the validation of novel inhibitors.
The Thioredoxin System and the Role of TrxR
The thioredoxin system, comprising NADPH, thioredoxin (Trx), and thioredoxin reductase (TrxR), is a central antioxidant system in mammalian cells. TrxR catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized thioredoxin (Trx-S₂), which in turn reduces a wide range of substrate proteins, thereby regulating cellular processes such as proliferation, apoptosis, and antioxidant defense.
Caption: The Thioredoxin Redox Cycle.
The Glutathione System: A Potential Off-Target
A primary concern for inhibitors targeting TrxR is cross-reactivity with the analogous glutathione system. This system, composed of NADPH, glutathione (GSH), and glutathione reductase (GR), is another major cellular redox buffer. GR specifically catalyzes the reduction of oxidized glutathione (GSSG) to its reduced form, GSH.
Caption: The Glutathione Redox Cycle.
Evaluating the Selectivity of 1,2-Dithiolane Derivatives
Recent studies have revealed that the 1,2-dithiolane moiety alone is not sufficient to confer potent and selective inhibition of TrxR.[1][2] Research indicates that for significant TrxR1 inhibition, the 1,2-dithiolane scaffold often requires the presence of a Michael acceptor functionality.[1][3] This suggests that the interaction is not solely dependent on the disulfide bond of the 1,2-dithiolane.
Conversely, studies utilizing 1,2-dithiolane-based fluorescent probes have shown that these molecules can be non-specifically reduced by a variety of cellular thiols and redox-active proteins, not just TrxR.[4] Interestingly, in these studies, glutathione reductase (GR) did not demonstrate significant activity in reducing the 1,2-dithiolane probes, suggesting a degree of inherent selectivity over this particular off-target.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of several 1,2-dithiolane-4-carboxylic acid analogs against rat TrxR1. Notably, compounds lacking a Michael acceptor moiety showed poor inhibitory potential.
| Compound ID | Structure | TrxR1 IC₅₀ (µM)[4] | GR Inhibition |
| 2g | 1,2-dithiolane with a Michael acceptor | 186.0 ± 15.0 | Not Reported |
| 2j | 1,2-dithiolane with a coumarin Michael acceptor | 5.3 ± 0.4 | Not Reported |
| 2k | 1,2-dithiolane with a coumarin Michael acceptor | 24.1 ± 2.1 | Not Reported |
| Asparagusic acid analogs (without Michael acceptor) | 1,2-dithiolane core | > 200 | Not Reported |
Data sourced from Nikitjuka et al., Molecules, 2023.[4]
Experimental Protocols for Validating Selectivity
To empirically determine the selectivity of a 1,2-dithiolane-containing compound, it is essential to perform parallel inhibition assays for both TrxR and GR.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity.
Thioredoxin Reductase (TrxR) Inhibition Assay Protocol
This protocol is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR.
Materials:
-
Recombinant active rat or human TrxR1
-
Test compound (dissolved in DMSO)
-
1 M Potassium phosphate buffer, pH 7.0
-
100 mM EDTA
-
Bovine Serum Albumin (BSA)
-
NADPH
-
DTNB
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 0.1 mg/mL BSA.
-
Prepare Reagent Mix: In the assay buffer, prepare a solution containing 0.2 mM NADPH.
-
Incubate Enzyme with Inhibitor:
-
In a 96-well plate, add 5 nM of recombinant TrxR1 to each well.
-
Add varying concentrations of the test compound (e.g., from 0.1 µM to 200 µM). Use DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature on a plate shaker.
-
-
Initiate the Reaction: Add the NADPH-containing reagent mix to each well.
-
Add Substrate: Add DTNB to a final concentration of 5 mM to start the reaction.
-
Measure Absorbance: Immediately measure the increase in absorbance at 412 nm over time (kinetic read) at 25°C.
-
Calculate Inhibition: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of TrxR activity.
Glutathione Reductase (GR) Inhibition Assay Protocol
This protocol measures the consumption of NADPH during the reduction of GSSG.
Materials:
-
Recombinant GR
-
Test compound (dissolved in DMSO)
-
1 M Potassium phosphate buffer, pH 7.5
-
10 mM EDTA
-
GSSG (oxidized glutathione)
-
NADPH
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA.
-
Prepare Reagent Mix: In the assay buffer, prepare a solution containing 2 mM GSSG.
-
Incubate Enzyme with Inhibitor:
-
In a 96-well plate, add a standardized amount of recombinant GR to each well.
-
Add varying concentrations of the test compound. Use DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate the Reaction: Add NADPH to a final concentration of 0.1 mM to each well to start the reaction.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at 25°C.
-
Calculate Inhibition: Determine the rate of NADPH consumption for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
Conclusion
The available evidence suggests that the 1,2-dithiolane moiety is not, by itself, a specific and potent inhibitor of thioredoxin reductase. For effective TrxR inhibition, the 1,2-dithiolane core appears to require conjugation with other pharmacophoric elements, such as a Michael acceptor. While preliminary data indicates that 1,2-dithiolanes may not be potent inhibitors of glutathione reductase, rigorous side-by-side comparative studies are essential to definitively establish the selectivity profile of any novel 1,2-dithiolane-based compound. The experimental protocols provided in this guide offer a robust framework for researchers to validate the selectivity of their compounds and to make informed decisions in the drug development process.
References
- 1. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2-Dithiolan-4-ol and Lipoic Acid in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological applications of 1,2-Dithiolan-4-ol and the well-characterized antioxidant, lipoic acid. Due to the limited direct experimental data on this compound, this comparison will leverage data from its closely related and naturally occurring analogue, asparagusic acid (1,2-dithiolane-4-carboxylic acid), to infer its potential biological activities.
Introduction
The 1,2-dithiolane ring is a key structural feature shared by both this compound and lipoic acid, bestowing them with unique redox properties. Lipoic acid, a well-established antioxidant and a cofactor in mitochondrial dehydrogenase complexes, has been extensively studied for its therapeutic potential in a range of conditions associated with oxidative stress.[1][2] Its reduced form, dihydrolipoic acid (DHLA), is an even more potent antioxidant.[2][3] In contrast, this compound is a less-studied compound, with research primarily focused on its derivatives. Asparagusic acid, which shares the same 1,2-dithiolane core with a carboxylic acid group at the 4-position, offers the closest available data for a comparative analysis of the parent ring system's biological effects.[4][5]
This guide will compare the known biological activities, with a focus on antioxidant and cytotoxic effects, and provide detailed experimental protocols for key assays used in their evaluation.
Data Presentation
Antioxidant Activity
| Compound | Antioxidant Assay | IC50 Value | Reference |
| Lipoic Acid | DPPH Radical Scavenging | ~1.5 mM | [2] |
| Dihydrolipoic Acid | DPPH Radical Scavenging | Significantly lower than Lipoic Acid | [2] |
| Lipoic Acid | ABTS Radical Scavenging | Lower than DPPH IC50 | [2] |
| Dihydrolipoic Acid | ABTS Radical Scavenging | Significantly lower than Lipoic Acid | [2] |
| Asparagusic Acid | Not Reported | Not Reported |
Note: Lower IC50 values indicate higher antioxidant activity.
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| Lipoic Acid | HL-60 (Human promyelocytic leukemia) | > 100 µM | |
| Dihydrolipoic Acid | HL-60 (Human promyelocytic leukemia) | ~50 µM | |
| Asparagusic Acid | E. multilocularis germinal cells | 18.57 ± 0.91 μM | [6] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, lipoic acid) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration in a test tube. A control sample containing 1.0 mL of DPPH solution and 1.0 mL of methanol is also prepared.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of thioredoxin reductase, a key enzyme in cellular redox regulation.
Protocol:
-
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
NADPH
-
Insulin
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Recombinant human thioredoxin reductase (TrxR1)
-
Test compounds (this compound derivatives, lipoic acid)
-
-
Assay Procedure: a. In a 96-well plate, add the Tris-HCl buffer, NADPH, and insulin. b. Add the test compound at various concentrations. c. Initiate the reaction by adding TrxR1. d. Incubate the plate at 37°C for 20 minutes. e. Add DTNB to the wells. The reduction of insulin by TrxR produces free thiols that then reduce DTNB to 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
-
Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Calculation: The rate of the reaction is proportional to the TrxR activity. The inhibitory effect of the test compound is calculated as the percentage of inhibition of the enzyme activity compared to a control without the inhibitor. The IC50 value is then determined.
Mandatory Visualization
Caption: Lipoic Acid's antioxidant and redox cycling pathway.
Caption: A generalized workflow for in vitro antioxidant capacity assessment.
Discussion
Lipoic acid is a versatile antioxidant, capable of quenching a variety of reactive oxygen species and regenerating other endogenous antioxidants.[1][7] Its reduced form, DHLA, demonstrates even greater antioxidant potency.[2][3] The 1,2-dithiolane ring is central to this activity, undergoing reversible reduction and oxidation.
For this compound, while direct antioxidant data is lacking, the presence of the same 1,2-dithiolane ring suggests it likely possesses antioxidant properties. However, the structural differences—a hydroxyl group at the 4-position versus a carboxylic acid-containing side chain in lipoic acid—will influence its polarity, solubility, and interaction with biological targets. The hydroxyl group may alter its ability to participate in hydrogen bonding and could affect its cellular uptake and distribution compared to lipoic acid.
The cytotoxicity data for asparagusic acid, with an IC50 value of 18.57 µM against E. multilocularis germinal cells, suggests that the 1,2-dithiolane-4-substituted core can exhibit significant biological activity.[6] This is a more potent cytotoxic effect than that observed for lipoic acid and DHLA in HL-60 cells. This suggests that derivatives of this compound could be interesting candidates for further investigation in drug development.
Recent research has also explored derivatives of 1,2-dithiolane-4-carboxylic acid as potential inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[8] While asparagusic acid itself was found to be a weak inhibitor, this line of inquiry highlights a potential therapeutic application for 1,2-dithiolane-based compounds that is distinct from the primary antioxidant role of lipoic acid.
Conclusion
Lipoic acid is a well-established and potent antioxidant with a broad range of biological applications supported by extensive research. This compound, while structurally related and likely possessing antioxidant capabilities, remains a largely unexplored compound. The available data on its close analogue, asparagusic acid, indicates that the 1,2-dithiolane-4-substituted scaffold can exhibit significant biological activity, including cytotoxicity, and that its derivatives may have potential as enzyme inhibitors.
For researchers and drug development professionals, lipoic acid represents a known entity with a solid foundation of data for further therapeutic development. In contrast, this compound and its derivatives represent a more nascent area of research with the potential for novel biological activities beyond simple antioxidant effects. Further direct comparative studies are warranted to fully elucidate the biological profile of this compound and its potential advantages or disadvantages compared to lipoic acid in various biological applications.
References
- 1. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Pro-Health Activity of Asparagus officinalis L. and Its Components [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxic Effects of 1,2-Dithiolane Analogs on Cancer Cells: A Comparative Guide
The growing interest in sulfur-containing compounds for cancer therapy has brought 1,2-dithiolane analogs into the spotlight. These compounds, characterized by a five-membered ring with a disulfide bond, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the performance of different 1,2-dithiolane analogs, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity of 1,2-Dithiolane Analogs
The cytotoxic potential of 1,2-dithiolane analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for various 1,2-dithiolane analogs against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| 1,2-Dithiolane Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Asparagusic Acid Analog 2g | A549 (Lung Carcinoma) | 15.3 ± 1.1 | |
| HeLa (Cervical Cancer) | 22.7 ± 1.9 | ||
| A431 (Skin Carcinoma) | 16.5 ± 1.3 | ||
| MCF-7 (Breast Adenocarcinoma) | 33.1 ± 2.8 | ||
| BJ (Normal Fibroblasts) | > 200 | ||
| Asparagusic Acid Analog 2j | A549 (Lung Carcinoma) | 11.2 ± 0.9 | |
| HeLa (Cervical Cancer) | 15.8 ± 1.2 | ||
| A431 (Skin Carcinoma) | 10.4 ± 0.8 | ||
| MCF-7 (Breast Adenocarcinoma) | 21.5 ± 1.7 | ||
| BJ (Normal Fibroblasts) | > 200 | ||
| Asparagusic Acid Analog 2k | A549 (Lung Carcinoma) | 8.9 ± 0.7 | |
| HeLa (Cervical Cancer) | 10.1 ± 0.8 | ||
| A431 (Skin Carcinoma) | 7.6 ± 0.6 | ||
| MCF-7 (Breast Adenocarcinoma) | 14.2 ± 1.1 | ||
| BJ (Normal Fibroblasts) | 124.7 ± 10.5 | ||
| α-Lipoic Acid Derivative 1 | NCI-H460 (Lung Cancer) | 15.6 | |
| HO-8910 (Ovarian Cancer) | 23.4 | ||
| KB (Oral Epidermoid Carcinoma) | 31.2 | ||
| BEL-7402 (Hepatocellular Carcinoma) | 28.7 | ||
| PC-3 (Prostate Cancer) | 45.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the cytotoxic effects of 1,2-dithiolane analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2-dithiolane analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. The assay utilizes a highly water
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Nitrogen-Containing 1,2-Dithiolanes
A Comparative Guide for Researchers in Drug Discovery and Development
The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The incorporation of nitrogen-containing substituents has paved the way for a plethora of derivatives with potent antioxidant, anticancer, neuroprotective, and pesticidal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these fascinating molecules, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of novel 1,2-dithiolane-based therapeutics and agrochemicals.
Comparative Analysis of Biological Activities
The biological profile of 1,2-dithiolanes is profoundly influenced by the nature and position of their nitrogen-containing substituents. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Antioxidant Activity
The inherent redox activity of the 1,2-dithiolane ring forms the basis of the antioxidant properties of its derivatives. The introduction of nitrogen-containing moieties can modulate this activity.
| Compound/Substituent | Assay | IC50 / Activity | Reference |
| Lipoic Acid Amide Analogs | Glutamate-induced cytotoxicity | More effective than lipoic acid | [1] |
| Thiazole-derived Polyphenols | DPPH Radical Scavenging | Enhanced activity with catechol moiety | |
| Nitrogen-containing Heterocycles | DPPH Radical Scavenging | Compound 3: 93.4 µM | [2] |
| Nitrogen-containing Heterocycles | DPPH Radical Scavenging | Compound 8: 448.70 µM | [2] |
| Vitamin C (Reference) | DPPH Radical Scavenging | 141.9 µM | [2] |
Key SAR Insights for Antioxidant Activity:
-
Amide linkages to nitrogen-containing groups can enhance neuroprotective antioxidant effects compared to the parent carboxylic acid (lipoic acid).[1]
-
The presence of a catechol moiety in conjunction with a nitrogen-containing thiazole ring significantly boosts antioxidant potential.
-
The specific heterocyclic system attached to the core structure plays a crucial role in radical scavenging ability, with some pyrazoline derivatives showing stronger activity than the standard, Vitamin C.[2]
Anticancer Activity (Thioredoxin Reductase 1 Inhibition)
A promising avenue for the anticancer activity of 1,2-dithiolanes is the inhibition of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells.[1]
| Compound/Substituent | Assay | IC50 (µM) | Reference |
| 1,2-Dithiolane-4-carboxylic acid analog with Michael acceptor | TrxR1 Inhibition | 5.3 | [1] |
| 1,2-Dithiolane-4-carboxylic acid analog with Michael acceptor | TrxR1 Inhibition | 186.0 | [1] |
| Asparagusic acid analogs (without Michael acceptor) | TrxR1 Inhibition | Inactive | [1] |
Key SAR Insights for Anticancer Activity:
-
The mere presence of a 1,2-dithiolane ring is insufficient for potent TrxR1 inhibition.[1]
-
The incorporation of a Michael acceptor functionality is critical for significant inhibitory activity against TrxR1.[1] The electrophilic nature of the Michael acceptor allows for covalent interaction with the enzyme's active site.
Pesticidal Activity
Derivatives of the natural 1,2-dithiolane, nereistoxin, have led to the development of commercial insecticides. The structure of the nitrogen-containing side chain is pivotal for their potency and spectrum of activity.
| Compound/Substituent | Target Pest | LC50 (ppm) or Activity | Reference |
| cis-3,5-bis(dimethylaminomethyl)-1,2-dithiolane (13a) | Two-spotted spider mites (TSM) | 20 | [3] |
| 4-(dimethylaminomethyl)-1,2-dithiolane (2) | Brown rice planthoppers (BRP) | High Activity | [3] |
| 4-(dimethylaminomethyl)-1,2-dithiolane (2) | Rice stem borers (RSB) | High Activity | [3] |
| 4-(dimethylaminomethyl)-1,2-dithiolane (2) | Two-spotted spider mites (TSM) | High Activity | [3] |
| 4-(dimethylaminoethyl)-1,2-dithiolane (4a) | Brown rice planthoppers (BRP) | Moderate Activity | [3] |
| 4-(dimethylaminoethyl)-1,2-dithiolane (4a) | Rice stem borers (RSB) | High Activity | [3] |
| 4-(dimethylaminoethyl)-1,2-dithiolane (4a) | Two-spotted spider mites (TSM) | High Activity | [3] |
| 4-(2-pyridyl)-1,2-dithiolane (8) | Brown rice planthoppers (BRP) | Moderate Activity | [3] |
| 4-(2-pyridyl)-1,2-dithiolane (8) | Two-spotted spider mites (TSM) | Moderate Activity | [3] |
| 4-(1-methyl-2-piperidinyl)-1,2-dithiolane (9) | Brown rice planthoppers (BRP) | Moderate Activity | [3] |
| 4-(1-methyl-2-piperidinyl)-1,2-dithiolane (9) | Two-spotted spider mites (TSM) | Moderate Activity | [3] |
Key SAR Insights for Pesticidal Activity:
-
The length of the alkylene chain connecting the nitrogen atom to the dithiolane ring influences the insecticidal spectrum.[3]
-
Introduction of a second dimethylaminomethyl group can significantly enhance acaricidal (mite-killing) activity while diminishing insecticidal activity.[3]
-
Replacing the dimethylamino group with heterocyclic moieties like pyridyl or piperidinyl generally maintains moderate activity.[3]
-
Ring expansion to a 1,2-dithiane significantly reduces pesticidal activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 1,2-dithiolane derivatives.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol at various concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2-dithiolane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological context of the structure-activity relationships, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of the Thioredoxin Reductase 1 (TrxR1) signaling pathway by 1,2-dithiolane derivatives.
Caption: Neuroprotective mechanism of 1,2-dithiolanes against glutamate-induced excitotoxicity.
Caption: General experimental workflow for screening the pesticidal activity of 1,2-dithiolane derivatives.
Conclusion
The 1,2-dithiolane scaffold, functionalized with nitrogen-containing substituents, represents a versatile platform for the development of novel therapeutic agents and pesticides. The structure-activity relationships highlighted in this guide underscore the critical role of the nitrogen moiety's structure, position, and electronic properties in determining the biological activity profile. For researchers in this field, a systematic approach to synthesis and biological evaluation, guided by the principles outlined herein, will be instrumental in unlocking the full potential of this remarkable class of compounds. The provided experimental protocols and workflow diagrams offer a practical framework for these endeavors, facilitating the discovery of next-generation 1,2-dithiolane-based molecules with enhanced efficacy and selectivity.
References
The 1,2-Dithiolane Moiety: A Flawed Pharmacophore for Thioredoxin Reductase Inhibition
A Comparative Guide for Researchers in Drug Discovery
The quest for selective inhibitors of Thioredoxin Reductase (TrxR), a key selenoenzyme in cellular redox homeostasis, is a significant focus in anticancer drug development. While various molecular scaffolds have been explored, the 1,2-dithiolane ring, a cyclic disulfide, has been a subject of debate regarding its efficacy as a TrxR-targeting pharmacophore. This guide provides a comparative analysis, supported by experimental data, demonstrating the inability of the 1,2-dithiolane moiety alone to serve as an effective pharmacophore for TrxR inhibition and contrasts it with a proven alternative strategy involving Michael acceptors.
Data Presentation: 1,2-Dithiolanes vs. Michael Acceptors
Experimental evidence strongly indicates that the presence of a 1,2-dithiolane ring is insufficient for potent TrxR1 inhibition.[1][2] A study by Nikitjuka et al. synthesized and tested a series of 1,2-dithiolane-4-carboxylic acid derivatives, revealing that most compounds lacking an additional reactive group were inactive.[1][2] In contrast, derivatives incorporating a Michael acceptor moiety, such as a coumarin group, exhibited significant inhibitory activity.[1][2]
| Compound | Moiety | TrxR1 Inhibition at 200 µM | IC50 (µM) |
| Asparagusic Acid Derivatives (2a-e) | 1,2-dithiolane | < 50% | > 200 |
| Dimethylamino analog (2h) | 1,2-dithiolane | < 50% | > 200 |
| Bioisosteric sulfonamide (2i) | 1,2-dithiolane | < 50% | > 200 |
| Compound 2j (with coumarin) | 1,2-dithiolane + Michael Acceptor | Effective | 5.3 ± 0.4 |
| Compound 2k (with coumarin) | 1,2-dithiolane + Michael Acceptor | Effective | 186.0 ± 12.0 |
| 2,2′-diOH-5,5′-diF-DPPen | Michael Acceptor | Effective | 9.1 |
| 2-OH-5-F-DPPro (chalcone) | Michael Acceptor | Effective | 10.5 |
Table 1: Comparative Inhibitory Activity against TrxR1. Data for 1,2-dithiolane derivatives are from Nikitjuka et al., 2023.[2] Data for Michael acceptors (DPPen and DPPro) are from Gan et al., 2013.[3][4] The results clearly show that the 1,2-dithiolane moiety alone is not sufficient for TrxR1 inhibition, while the addition of a Michael acceptor group confers potent inhibitory activity.
Unraveling the Mechanism: Why 1,2-Dithiolanes Fail as TrxR Pharmacophores
The thioredoxin system's primary function is to maintain a reducing intracellular environment. TrxR facilitates this by transferring electrons from NADPH to its substrate, thioredoxin (Trx). The inefficiency of 1,2-dithiolanes as inhibitors stems from their interaction with TrxR. Instead of inhibiting the enzyme, they are often reduced by a wide range of cellular thiols, not specifically by TrxR.[1]
In contrast, Michael acceptors are effective inhibitors because they act as electrophiles that can form a covalent bond with the highly reactive selenocysteine residue in the active site of TrxR.[1][2] This irreversible interaction inactivates the enzyme.
Visualizing the Pathways and Protocols
To better understand the underlying biochemistry and experimental procedures, the following diagrams illustrate the TrxR catalytic cycle, the rationale behind the differential activity of 1,2-dithiolanes and Michael acceptors, and a typical experimental workflow for assessing TrxR inhibition.
Figure 1: The Thioredoxin Reductase Catalytic Cycle. This diagram illustrates the flow of electrons from NADPH to substrate proteins via FAD, TrxR, and thioredoxin.
Figure 2: Pharmacophore Efficacy. A diagram illustrating why the 1,2-dithiolane moiety is a poor pharmacophore for TrxR compared to a Michael acceptor.
Figure 3: TrxR Inhibition Assay Workflow. A flowchart of the DTNB reduction assay used to determine the inhibitory potential of test compounds against TrxR.
Experimental Protocols
The data presented in this guide were primarily obtained using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reduction assay . This is a well-established method for measuring TrxR activity.
Objective: To determine the concentration of an inhibitor required to reduce the activity of TrxR by 50% (IC50).
Materials:
-
Recombinant rat TrxR1
-
NADPH
-
DTNB
-
TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
Test compounds (1,2-dithiolane derivatives and Michael acceptors) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: A solution of recombinant rat TrxR1 (final concentration ~15 nM) is prepared in TE buffer.
-
Inhibitor Incubation: The TrxR1 solution is pre-incubated with varying concentrations of the test compounds (or DMSO as a vehicle control) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Initiation: A solution containing NADPH (final concentration ~250 µM) and DTNB (final concentration can vary, e.g., 1 mM) in TE buffer is added to the wells of the microplate.
-
Kinetic Measurement: The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The increase in absorbance at 412 nm is monitored over time using a microplate reader.
-
Data Analysis: The initial rate of the reaction (Vmax) is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available experimental data strongly refutes the hypothesis that the 1,2-dithiolane moiety can act as a standalone pharmacophore for effective TrxR inhibition.[1][2] While some studies have suggested its potential, a more critical analysis reveals a lack of specificity and potency.[1] In contrast, the incorporation of a Michael acceptor group, either alone or in conjunction with other scaffolds, has been consistently shown to produce potent TrxR inhibitors.[1][2][3] This is attributed to the ability of Michael acceptors to form covalent adducts with the enzyme's active site selenocysteine.[2] For researchers in the field of drug development, this guide underscores the importance of focusing on validated pharmacophores like Michael acceptors for the rational design of novel and effective TrxR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Michael Acceptor-Centric Pharmacophores with Substituents That Yield Strong Thioredoxin Reductase Inhibitory Character Correlated to Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Michael acceptor-centric pharmacophores with substituents that yield strong thioredoxin reductase inhibitory character correlated to antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Inhibitory Effects of Michael Acceptor-Containing 1,2-Dithiolanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Michael acceptor-containing 1,2-dithiolanes, focusing on their inhibitory effects on biological targets. The inclusion of a Michael acceptor moiety, a key structural feature, significantly influences the bioactivity of these sulfur-containing heterocyclic compounds, primarily directing their action towards enzymes with reactive cysteine or selenocysteine residues in their active sites. This guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of inhibitors.
Quantitative Comparison of Inhibitory Activity
The primary target identified for Michael acceptor-containing 1,2-dithiolanes is Thioredoxin Reductase (TrxR), a key enzyme in cellular redox homeostasis. The inhibitory potency of these compounds is significantly enhanced by the presence of a Michael acceptor, which acts as a "warhead" for covalent modification of the enzyme. In contrast, 1,2-dithiolane analogs lacking this functionality show markedly reduced or no inhibitory activity against TrxR.[1][2]
Below is a summary of the inhibitory concentrations (IC50) and cytotoxic effects of various 1,2-dithiolane-4-carboxylic acid derivatives.
| Compound ID | Michael Acceptor Moiety | TrxR1 IC50 (µM)[1][2] | 4T1 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) |
| 2j | 3-substituted coumarin | 5.3 ± 0.9 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| 2k | 6-substituted coumarin | 6.2 ± 0.8 | 2.1 ± 0.3 | 2.9 ± 0.4 | 3.5 ± 0.5 |
| 2g | Cinnamic acid derivative | 186.0 ± 25.0 | > 50 | > 50 | > 50 |
| Analogs without Michael Acceptor | None | > 200 | Not reported | Not reported | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors. Below are protocols for key experiments cited in the evaluation of Michael acceptor-containing 1,2-dithiolanes.
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay spectrophotometrically measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.
Materials:
-
Recombinant human TrxR1
-
NADPH
-
DTNB
-
Insulin
-
TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
Test compounds (1,2-dithiolane derivatives)
Procedure:
-
Prepare a reaction mixture containing TE buffer, NADPH, and insulin.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant human TrxR1.
-
In a parallel reaction, after a 15-minute pre-incubation of the enzyme with the test compound, add DTNB.
-
Measure the increase in absorbance at 412 nm over time using a plate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., 4T1, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Mechanisms and Pathways
Diagrams created using Graphviz (DOT language) illustrate the proposed mechanism of action and the relevant signaling pathway.
Caption: Covalent inhibition of TrxR by a Michael acceptor-containing 1,2-dithiolane.
Caption: The role of TrxR in cellular signaling and its inhibition.
Discussion and Future Directions
The evidence strongly suggests that the presence of a Michael acceptor is a critical determinant for the potent inhibitory activity of 1,2-dithiolanes against TrxR. The electrophilic nature of the Michael acceptor facilitates a covalent Michael addition reaction with the nucleophilic selenocysteine residue in the active site of TrxR, leading to irreversible inhibition. This mechanism-based inhibition makes these compounds highly effective and of great interest for therapeutic applications, particularly in cancer, where TrxR is often overexpressed.
However, it is important to consider the potential for off-target effects. Some studies have raised concerns about the specificity of the 1,2-dithiolane moiety itself, suggesting it can be non-specifically reduced by other cellular thiols. This highlights the importance of the Michael acceptor not only for potency but also potentially for directing the compound to specific targets with highly reactive nucleophilic residues.
Future research should focus on:
-
Expanding the Target Scope: Investigating the inhibitory effects of Michael acceptor-containing 1,2-dithiolanes on other enzymes with reactive cysteines, such as certain kinases and proteases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidating Signaling Pathways: Further exploring the downstream cellular consequences of inhibiting TrxR with these compounds, including their potential to modulate redox-sensitive signaling pathways like Keap1-Nrf2 and NF-κB.
By systematically exploring these avenues, the full therapeutic potential of Michael acceptor-containing 1,2-dithiolanes can be realized, leading to the development of novel and effective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 1,2-Dithiolan-4-ol: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 1,2-Dithiolan-4-ol, a sulfur-containing organic compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from similar sulfur-containing compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[1][2]
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, diatomite) and collect it in a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, compatible, and properly sealed hazardous waste container.[5][6]
-
The container should be made of a material compatible with organic sulfur compounds, typically high-density polyethylene (HDPE).[7]
-
Ensure the container is in good condition and does not leak.[6]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][8]
-
The SAA should be in a well-ventilated area, such as a fume hood, to prevent the accumulation of vapors.[8]
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[6]
-
-
Disposal Request:
-
Once the waste container is nearly full (do not exceed 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the disposal of sulfur-containing organic chemical waste.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [5] |
| Satellite Accumulation Area (SAA) Limit | Maximum of 25 gallons of chemical waste in laboratory SAAs. | [4] |
| Limestone to Sulfur Ratio (for bulk soil contamination) | 3.2 kilograms of limestone per kilogram of sulfur. | [9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ethz.ch [ethz.ch]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. open.alberta.ca [open.alberta.ca]
Personal protective equipment for handling 1,2-Dithiolan-4-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Dithiolan-4-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard.[1] |
| Face Shield | Required when there is a risk of splashing or a highly exothermic reaction.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against a broad range of chemicals for short-term use.[1] Inspect before each use and replace immediately upon contact. |
| Double Gloving | Recommended for handling biological samples or infectious agents.[2] | |
| Body Protection | Laboratory Coat | Fire-resistant lab coats are recommended, especially when working with flammable materials.[2] Must be fully buttoned. |
| Respiratory Protection | Chemical Fume Hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors. |
| Respirator | May be required if engineering controls are not sufficient. Respirator use requires a formal program including medical evaluation and fit testing.[1] | |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Experimental Workflow for Handling this compound
Experimental Protocol Details:
-
Preparation:
-
Before starting any work, thoroughly review the available safety information for this compound and similar thiol compounds.
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
Carefully dispense the required amount of this compound. Keep the container tightly sealed when not in use.
-
Conduct all experimental steps within the fume hood to contain any vapors.[3]
-
Avoid the formation of dust and aerosols.[4]
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[4] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Procedures:
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container. Follow all local and institutional regulations. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a sealed bag or container labeled as hazardous waste. |
| Contaminated Glassware | Rinse with an appropriate solvent in the chemical fume hood. The rinsate should be collected as hazardous waste. Then, wash the glassware according to standard laboratory procedures. |
| Spills | In case of a spill, use personal protective equipment.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[4] Ensure adequate ventilation.[4] Do not let the product enter drains.[4] |
Important Considerations for Thiols:
-
Odor: Thiols have a very strong and offensive odor detectable at extremely low concentrations.[3] Proper containment is essential to prevent the smell from spreading, which can cause nuisance complaints and be mistaken for a natural gas leak.[3]
-
Ventilation: Do not work with thiols outside of a chemical fume hood with proper filtration, as this will only transfer the odor elsewhere.[3]
-
Communication: Inform colleagues in the vicinity when you are working with thiols in case of an accidental release.[3]
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. 1,2-Dithiolane, 4,4-dimethyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
